Product packaging for Cariporide(Cat. No.:CAS No. 159138-80-4)

Cariporide

Numéro de catalogue: B1668443
Numéro CAS: 159138-80-4
Poids moléculaire: 283.35 g/mol
Clé InChI: IWXNYAIICFKCTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CARIPORIDE is a small molecule drug with a maximum clinical trial phase of II.
a selective sodium-hydrogen exchange subtype 1 inhibitor;  structure in first source
See also: this compound Mesylate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O3S B1668443 Cariporide CAS No. 159138-80-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNYAIICFKCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047345
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159138-80-4
Record name Cariporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159138-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cariporide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariporide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cariporide's Mechanism of Action in Myocardial Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariporide is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in the myocardium.[1][2] During myocardial ischemia, the cellular environment becomes acidic due to anaerobic metabolism. This acidosis triggers the activation of NHE-1, which attempts to restore pH by extruding protons from the cell in exchange for sodium ions.[1] While this is a protective mechanism in the short term, the resulting intracellular sodium overload can lead to a cascade of detrimental effects, culminating in cardiomyocyte death. This compound, by blocking NHE-1, aims to interrupt this pathological sequence. This guide provides an in-depth technical overview of the mechanism of action of this compound in myocardial ischemia, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of NHE-1

The primary molecular target of this compound is the NHE-1 protein.[1][2] By binding to and inhibiting this exchanger, this compound prevents the influx of Na+ in exchange for H+ during ischemic conditions. This action has several critical downstream consequences that contribute to its cardioprotective effects.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

ParameterValueSpecies/ModelReference
IC50 (NHE-1) 0.05 µMIn vitro[3]
IC50 (NHE-2) 1000 µMIn vitro[3]
IC50 (NHE-3) 3 µMIn vitro[3]

Table 1: this compound's Inhibitory Potency for NHE Isoforms.

Study EndpointControlThis compoundSpecies/ModelReference
Infarct Size (% of risk region) 76 ± 9%33.5 ± 14% (during ischemia)Porcine[4]
Ventricular Fibrillation Incidence 42%0%Rat[3]
Ventricular Tachycardia Incidence 81%15%Rat[3]
Mortality 26%0%Rat[3]
Q-wave MI Reduction (GUARDIAN Trial) 2.6%1.8%Human
Death or MI Reduction in CABG patients (GUARDIAN Trial) -25% risk reductionHuman

Table 2: Preclinical and Clinical Efficacy of this compound in Myocardial Ischemia.

Signaling Pathways and Logical Relationships

The cardioprotective effects of this compound can be visualized through the following signaling pathway.

Cariporide_Mechanism Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchange Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Cell_Death Cardiomyocyte Death Ca_Overload->Cell_Death This compound This compound This compound->NHE1 Inhibits Langendorff_Workflow Start Heart Excision & Cannulation Stabilization Stabilization Period (Retrograde Perfusion) Start->Stabilization Treatment This compound/Vehicle Administration Stabilization->Treatment Ischemia Global No-Flow Ischemia Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Analysis Functional & Biochemical Analysis Reperfusion->Analysis Ion_Measurement_Workflow Loading Cardiomyocyte Loading (BCECF-AM, SBFI-AM, or Fura-2 AM) Wash Wash to Remove Extracellular Dye Loading->Wash Deester De-esterification Wash->Deester Experiment Ischemia/Reperfusion Protocol Deester->Experiment Measurement Ratiometric Fluorescence Measurement Experiment->Measurement Calibration In Situ Calibration Measurement->Calibration Data Quantitative Ion Concentration Data Calibration->Data

References

Cariporide: A Technical Guide on its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cariporide, also known as HOE 642, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1][2] It belongs to the benzoylguanidine class of compounds.[3] Initially investigated for its cardioprotective effects, particularly in the context of ischemia-reperfusion injury, this compound has demonstrated the ability to attenuate myocardial cell death and reduce cardiac arrhythmia.[4][5] Its mechanism of action also lends itself to potential applications in anticancer therapy, where it may disrupt the unique pH regulation of tumor cells.[1][6] This guide provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, and biological activity for researchers and drug development professionals.

Chemical Structure and Identity

This compound is chemically identified as N-(Aminoiminomethyl)-4-(1-methylethyl)-3-(methylsulfonyl)benzamide.[4] Its structure is characterized by a benzoyl guanidine core, which differs from the pyrazinoyl guanidine structure of other inhibitors like amiloride.[3]

Identifier Value Source
IUPAC Name N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide[1]
Synonyms HOE 642, HOE642[1][4][7]
CAS Number 159138-80-4[2][4]
Chemical Formula C12H17N3O3S[1][4]
Molecular Weight 283.35 g/mol [1][4]
SMILES CC(C)C1=C(S(C)(=O)=O)C=C(C(NC(N)=N)=O)C=C1[4]
InChI Key IWXNYAIICFKCTM-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and interaction with its biological target. It is a weak acid and is supplied as a white to off-white crystalline solid.[7][8][9]

Property Value Source
Melting Point 90-94°C (decomposes)[10]
pKa (Acidic) ~4.5 or 6.28[8]
pKa (Basic) 7.56[11]
AlogP 0.63[11]
Polar Surface Area 115.61 Ų[11]
Storage Store at +4°C or -20°C for long-term stability (≥2 years)[4][7][9]
Solubility

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7] For experimental use, it is typically dissolved in an organic solvent like DMSO first, before further dilution in an aqueous buffer.[7]

Solvent Solubility Source
Water Insoluble[12]
DMSO ≥ 100 mg/mL (352.92 mM)[9]
Ethanol ~3 mg/mL[12]
Dimethylformamide (DMF) ~20 mg/mL[7]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/ml[7]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the Na+/H+ exchanger isoform 1 (NHE1).[1] NHE1 is a ubiquitous membrane transport protein that regulates intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[3][13]

Cardioprotection

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis (an accumulation of H+ ions).[5] This activates NHE1 to expel H+, resulting in a significant influx and accumulation of intracellular Na+.[14] The high intracellular Na+ concentration causes the Na+/Ca2+ exchanger to operate in reverse mode, leading to a massive influx of Ca2+.[5][14] This intracellular Ca2+ overload is a key driver of reperfusion injury, causing mitochondrial dysfunction, hypercontracture, and ultimately, cardiomyocyte apoptosis and necrosis.[14][15]

This compound exerts its cardioprotective effect by blocking NHE1.[1] This inhibition prevents the initial large influx of Na+, thereby mitigating the subsequent Ca2+ overload and protecting the myocardial cells from ischemia-reperfusion injury.[14][16]

G cluster_0 Ischemia/Reperfusion Cascade cluster_1 Therapeutic Intervention Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE1 Activation Acidosis->NHE1 Activates Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX Reverse Na+/Ca2+ Exchange Na_Influx->NCX Drives Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Mito_Damage Mitochondrial Ca2+ Overload & Permeability Transition Ca_Overload->Mito_Damage Injury Cardiomyocyte Injury & Apoptosis Mito_Damage->Injury This compound This compound This compound->NHE1 Inhibits G start Start: Plate Cells (e.g., NHE1-expressing CHO cells) load Load Cells with pH-sensitive dye (BCECF-AM) start->load wash1 Wash load->wash1 acid Induce Intracellular Acid Load (NH4Cl prepulse) wash1->acid treat Initiate pH Recovery with Na+ Buffer +/- this compound (Test Groups) acid->treat measure Measure Fluorescence (pHi) Kinetically treat->measure analyze Calculate Rate of pH Recovery (dpH/dt) measure->analyze end Determine IC50 analyze->end

References

Cariporide: An In-Depth Examination of Therapeutic Targets Beyond NHE1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a ubiquitously expressed membrane protein critical for intracellular pH and volume regulation. While its primary mechanism of action has been extensively studied in the context of cardioprotection, a growing body of evidence reveals that this compound exerts significant pharmacological effects through mechanisms independent of direct NHE1 inhibition. This technical guide provides a comprehensive overview of these off-target activities, focusing on the anti-inflammatory properties of this compound. We present quantitative data on its impact on neutrophil function, adhesion molecule expression, and key inflammatory signaling pathways. Detailed experimental protocols and visualizations of the underlying molecular interactions are provided to support further research and drug development efforts in this area.

Primary On-Target Activity: NHE1 Inhibition

This compound is a highly selective inhibitor of NHE1, with significantly lower potency against other isoforms such as NHE2 and NHE3. This selectivity is crucial for its therapeutic applications and safety profile.

TargetIC50 (µM)
NHE1 0.05
NHE3 3
NHE2 1000

Table 1: Inhibitory Potency of this compound Against NHE Isoforms.

Off-Target Profile: Anti-Inflammatory Effects

Beyond its primary target, this compound demonstrates a consistent and potent anti-inflammatory profile. These effects are primarily mediated through the modulation of neutrophil function and inflammatory signaling cascades.

Attenuation of Neutrophil Function

This compound has been shown to significantly reduce the key steps of neutrophil recruitment during an inflammatory response: rolling, adhesion, and extravasation. This effect is dose-dependent and has been observed in in vivo models of inflammation.[1]

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)[1][2]
Leukocyte Rolling (cells/min) 54 ± 6.2Not Reported2.4 ± 1.0
Leukocyte Adhesion (cells/100µm) 6.3 ± 1.9Not Reported1.2 ± 0.4
Leukocyte Extravasation (cells/20x100µm perivascular space) 9.1 ± 2.1Less Inhibition2.4 ± 1.1

Table 2: Effect of this compound on Leukocyte-Endothelial Cell Interactions in a Rat Mesenteric Microcirculation Model Following Ischemia/Reperfusion.[1][2]

Downregulation of P-selectin Expression

The inhibitory effect of this compound on neutrophil adhesion is, at least in part, mediated by the downregulation of P-selectin expression on the surface of endothelial cells. P-selectin is a critical adhesion molecule for the initial tethering and rolling of leukocytes.

Condition% P-selectin Positive Cells (Vehicle)% P-selectin Positive Cells (this compound 10 mg/kg)[2][3]
Thrombin Stimulation 25.3 ± 1.913.4 ± 2.7
Ischemia/Reperfusion 36.6 ± 3.915.8 ± 2.9

Table 3: Effect of this compound on Endothelial P-selectin Expression.[2][3]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines. This compound has been shown to inhibit the activation of NF-κB, likely contributing to its broad anti-inflammatory effects. This inhibition is achieved by preventing the degradation of the inhibitory protein I-κBα.[3]

NF_kB_Inhibition_by_this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., AGEs, TNF-α) NHE1 NHE1 Inflammatory_Stimuli->NHE1 activates IKK IKK Complex NHE1->IKK activates This compound This compound This compound->NHE1 inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa_complex NF-κB/IκBα (Inactive Complex) IKK->NFkB_IkBa_complex leads to degradation of IκBα IkBa->NFkB_IkBa_complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkBa_complex NFkB_translocation NF-κB Translocation to Nucleus NFkB_p65_p50->NFkB_translocation NFkB_IkBa_complex->NFkB_p65_p50 releases Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, MMPs) NFkB_translocation->Gene_Expression induces

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Reduction of Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is an enzyme released by neutrophils that generates reactive oxygen species, contributing to tissue damage in inflammatory conditions. While a direct inhibitory effect of this compound on the MPO enzyme has not been definitively established with a specific IC50 value, several in vivo studies have demonstrated a significant reduction in MPO activity in tissues treated with this compound following ischemia-reperfusion injury.[4] This effect is likely a downstream consequence of the reduced neutrophil infiltration and activation.

Treatment GroupMPO Activity (Units/g tissue) (Arbitrary Units)
Control (Ischemia-Reperfusion) Significantly Elevated
This compound (pre-ischemia) Significantly Reduced vs. Control[5]
This compound (post-reperfusion) Significantly Reduced vs. Control[5]

Table 4: Qualitative Summary of this compound's Effect on Myeloperoxidase Activity in Ischemic-Reperfused Tissue.

Experimental Protocols

In Vivo Leukocyte Adhesion Assay

This protocol is based on intravital microscopy of the rat mesenteric microcirculation to quantify leukocyte rolling, adhesion, and extravasation.[1][2]

Workflow:

Leukocyte_Adhesion_Assay cluster_animal_prep Animal Preparation cluster_treatment Treatment & Stimulation cluster_data_acquisition Data Acquisition & Analysis Anesthetize Anesthetize Rat Cannulate Cannulate Trachea & Femoral Vein Anesthetize->Cannulate Exteriorize Exteriorize Mesentery Cannulate->Exteriorize Superfuse Superfuse with Buffer Exteriorize->Superfuse Administer_this compound Administer this compound/Vehicle (i.v.) Superfuse->Administer_this compound Induce_Inflammation Induce Inflammation (e.g., Thrombin or I/R) Administer_this compound->Induce_Inflammation Record_Microcirculation Record Microcirculation (Intravital Microscopy) Induce_Inflammation->Record_Microcirculation Quantify_Rolling Quantify Leukocyte Rolling Record_Microcirculation->Quantify_Rolling Quantify_Adhesion Quantify Leukocyte Adhesion Record_Microcirculation->Quantify_Adhesion Quantify_Extravasation Quantify Leukocyte Extravasation Record_Microcirculation->Quantify_Extravasation

Figure 2: Experimental Workflow for In Vivo Leukocyte Adhesion Assay.

Detailed Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the trachea for artificial ventilation and the femoral vein for drug administration. A midline abdominal incision is made to exteriorize a section of the mesentery, which is then superfused with a warmed, buffered saline solution.

  • Treatment: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle intravenously.

  • Inflammation Induction: Induce an inflammatory response by either superfusion with thrombin or by inducing systemic ischemia-reperfusion (e.g., through hemorrhagic shock).

  • Data Acquisition: Observe the mesenteric microcirculation using an intravital microscope. Record video footage of post-capillary venules.

  • Analysis:

    • Leukocyte Rolling: Count the number of leukocytes rolling along a defined length of the venular endothelium per minute.

    • Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds along a defined length of the venule.

    • Leukocyte Extravasation: Count the number of leukocytes that have migrated into the perivascular space within a defined area.

Myeloperoxidase (MPO) Activity Assay

This colorimetric assay measures MPO activity in tissue homogenates.[4]

Workflow:

MPO_Assay cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_detection Detection Harvest_Tissue Harvest Tissue Homogenize Homogenize in Buffer Harvest_Tissue->Homogenize Centrifuge Centrifuge to obtain Supernatant Homogenize->Centrifuge Add_Supernatant Add Tissue Supernatant Centrifuge->Add_Supernatant Prepare_Reaction Prepare Reaction Mixture (H2O2, o-dianisidine) Prepare_Reaction->Add_Supernatant Incubate Incubate at Room Temperature Add_Supernatant->Incubate Stop_Reaction Stop Reaction (e.g., with Sodium Azide) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 460 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate MPO Activity Measure_Absorbance->Calculate_Activity

Figure 3: Experimental Workflow for Myeloperoxidase (MPO) Activity Assay.

Detailed Methodology:

  • Sample Preparation: Harvest tissue samples and immediately freeze them in liquid nitrogen. Homogenize the frozen tissue in a phosphate buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide). Centrifuge the homogenate and collect the supernatant.

  • Assay: In a 96-well plate, add the tissue supernatant to a reaction mixture containing hydrogen peroxide (H₂O₂) and o-dianisidine dihydrochloride.

  • Detection: MPO in the sample catalyzes the oxidation of o-dianisidine by H₂O₂, resulting in a colored product. Measure the change in absorbance at 460 nm over time using a microplate reader.

  • Quantification: MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the tissue sample.

NF-κB Reporter Assay

This assay utilizes a luciferase reporter gene under the control of NF-κB response elements to quantify NF-κB transcriptional activity in cultured cells.[6][7]

Workflow:

NFkB_Reporter_Assay cluster_cell_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_detection Detection & Analysis Culture_Cells Culture Cells (e.g., HEK293) Transfect_Reporter Transfect with NF-κB Luciferase Reporter Vector Culture_Cells->Transfect_Reporter Pretreat_this compound Pre-treat with this compound Transfect_Reporter->Pretreat_this compound Stimulate_NFkB Stimulate with Activator (e.g., TNF-α) Pretreat_this compound->Stimulate_NFkB Lyse_Cells Lyse Cells Stimulate_NFkB->Lyse_Cells Add_Luciferin Add Luciferin Substrate Lyse_Cells->Add_Luciferin Measure_Luminescence Measure Luminescence Add_Luciferin->Measure_Luminescence Normalize_Data Normalize to Control Measure_Luminescence->Normalize_Data

Figure 4: Experimental Workflow for NF-κB Luciferase Reporter Assay.

Detailed Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfected plasmid with a constitutively expressed Renilla luciferase can be used for normalization.

  • Treatment: Pre-incubate the transfected cells with various concentrations of this compound. Subsequently, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Lysis and Luminescence Measurement: After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

The evidence presented in this guide strongly indicates that this compound possesses significant anti-inflammatory properties that are independent of its primary NHE1 inhibitory function. The modulation of neutrophil adhesion and the NF-κB signaling pathway represent key off-target mechanisms. While the reduction in MPO activity appears to be a downstream effect, it underscores the functional consequence of this compound's anti-inflammatory actions.

For drug development professionals, these findings suggest that this compound and its analogs could be repurposed or further optimized for the treatment of inflammatory diseases. The detailed protocols provided herein offer a starting point for researchers to further investigate these off-target effects and elucidate the precise molecular interactions involved. Future research should focus on comprehensive kinome profiling and other broad-panel screening approaches to identify other potential off-target interactions of this compound, which could unveil new therapeutic opportunities and provide a more complete understanding of its pharmacological profile.

References

The Cardioprotective Potential of Cariporide: An In-depth Review of Early Preclinical Cardiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on Cariporide (HOE642), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). The following sections detail the mechanism of action, key efficacy data from various animal models, and the experimental protocols employed in these early-stage cardiology studies.

Core Mechanism of Action: Targeting NHE-1 to Mitigate Ischemia-Reperfusion Injury

The primary therapeutic target of this compound is the Na+/H+ exchanger isoform 1 (NHE-1), a ubiquitous transmembrane protein crucial for intracellular pH (pHi) regulation in the myocardium.[1][2] During myocardial ischemia, anaerobic metabolism leads to an accumulation of intracellular protons, causing acidosis. This drop in pHi activates NHE-1, which attempts to restore normal pH by extruding one proton in exchange for one sodium ion.[2][3]

While this is a protective mechanism in the short term, its sustained activation during prolonged ischemia and subsequent reperfusion becomes maladaptive. The resulting influx of sodium leads to an intracellular sodium overload. This high concentration of intracellular sodium reverses the normal operation of the Na+/Ca2+ exchanger, causing it to pump sodium out and calcium into the cell. The ensuing intracellular calcium overload is a critical factor in myocardial injury, leading to hypercontracture, mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death through necrosis and apoptosis.[1][4][5]

This compound exerts its cardioprotective effect by selectively inhibiting NHE-1.[1][6] This inhibition attenuates the ischemia-induced intracellular sodium influx, thereby preventing the subsequent reversal of the Na+/Ca2+ exchanger and the pathological rise in intracellular calcium.[1][5] By preserving ionic homeostasis, this compound protects cardiomyocytes from the deleterious consequences of ischemia-reperfusion injury.[5]

Ischemia Myocardial Ischemia Anaerobic Anaerobic Metabolism Ischemia->Anaerobic H_inc ↑ Intracellular H+ (Acidosis) Anaerobic->H_inc NHE1 NHE-1 Activation H_inc->NHE1 Na_inc ↑ Intracellular Na+ NHE1->Na_inc Na+ in, H+ out NCX Na+/Ca2+ Exchanger Reversal Na_inc->NCX Ca_inc ↑ Intracellular Ca2+ NCX->Ca_inc Ca2+ in, Na+ out Injury Myocardial Injury (Hypercontracture, Cell Death) Ca_inc->Injury This compound This compound This compound->NHE1 Inhibits Inhibition Inhibition Start Anesthetize & Ventilate Rat Surgery Thoracotomy & Suture Placement Around LCA Start->Surgery Drug Administer this compound or Vehicle (IV) Surgery->Drug Ischemia Induce Ischemia (Ligate LCA for 30 min) Drug->Ischemia Reperfusion Initiate Reperfusion (Release Ligature for 150 min) Ischemia->Reperfusion ECG Continuous ECG Monitoring Ischemia->ECG Analysis Assess Outcomes: - Infarct Size (TTC Staining) - Arrhythmias (ECG) Reperfusion->Analysis Reperfusion->ECG p1 p2 Start Oxidative Stress (e.g., H2O2) NHE1_act NHE-1 Activation Start->NHE1_act Ion_imb Loss of Ion Homeostasis (↑ Na+, ↑ Ca2+) NHE1_act->Ion_imb Mito_dys Mitochondrial Dysfunction (↓ Membrane Potential, Ca2+ Overload) Ion_imb->Mito_dys Death_path Activation of Death Pathways (Caspase Cleavage) Mito_dys->Death_path Cell_death Cardiomyocyte Death (Apoptosis & Necrosis) Death_path->Cell_death This compound This compound This compound->NHE1_act Inhibits This compound->Ion_imb Prevents This compound->Mito_dys Preserves This compound->Death_path Suppresses

References

The Rise and Fall of a Cardioprotective Agent: A Technical History of Cariporide Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cariporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), emerged in the late 20th century as a promising therapeutic agent for the mitigation of ischemia-reperfusion injury in cardiovascular disease.[1][2] Preclinical studies consistently demonstrated its ability to protect cardiac muscle from the deleterious effects of oxygen deprivation and subsequent restoration of blood flow, a common feature of myocardial infarction and cardiac surgery.[2][3] This whitepaper provides an in-depth technical guide to the history of this compound's clinical development, with a focus on the pivotal phase II and III trials that ultimately defined its clinical fate.

Mechanism of Action: Targeting a Key Player in Ischemic Injury

During myocardial ischemia, intracellular acidosis triggers the activation of the NHE-1, which exchanges intracellular protons for extracellular sodium ions.[4] While this process helps to restore intracellular pH, it leads to an accumulation of intracellular sodium. This sodium overload, in turn, reverses the action of the sodium-calcium exchanger, resulting in a massive influx of calcium ions into the cardiomyocyte.[5] This calcium overload is a critical factor in the cascade of events leading to cell death and myocardial necrosis.[4]

This compound was designed to interrupt this pathological sequence by selectively inhibiting NHE-1.[6] By blocking the initial influx of sodium, this compound aimed to prevent the subsequent calcium overload, thereby preserving myocardial tissue during ischemic events.[5]

cluster_ischemia Myocardial Ischemia cluster_nhe1_activation NHE-1 Activation cluster_ca_overload Calcium Overload cluster_injury Cellular Injury Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1_Activation NHE-1 Activation Acidosis->NHE1_Activation Na_Influx ↑ Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchange Na_Influx->NCX_Reverse Ca_Influx ↑ Intracellular Ca2+ NCX_Reverse->Ca_Influx Cell_Death Cell Death / Necrosis Ca_Influx->Cell_Death This compound This compound This compound->NHE1_Activation Inhibits

Caption: this compound's Mechanism of Action in Myocardial Ischemia.

Key Clinical Trials: A Tale of Two Studies

The clinical development of this compound was dominated by two large-scale, multicenter, randomized, double-blind, placebo-controlled trials: the GUARDIAN (Guard During Ischemia Against Necrosis) trial and the EXPEDITION (Sodium-Hydrogen Exchange Inhibition to Prevent Coronary Events in Acute Cardiac Conditions) trial.

The GUARDIAN Trial (Phase II/III)

The GUARDIAN trial was a landmark study designed to evaluate the efficacy and safety of this compound in a broad population of patients at risk for myocardial necrosis.[7]

Experimental Protocol: GUARDIAN Trial

cluster_enrollment Patient Enrollment (n=11,590) cluster_randomization Randomization (1:1:1:1) cluster_treatment Treatment Regimen cluster_endpoints Endpoint Assessment Inclusion Inclusion Criteria: - Unstable Angina/NSTEMI - High-risk PCI - High-risk CABG Placebo Placebo Inclusion->Placebo Cariporide_20 This compound 20mg Inclusion->Cariporide_20 Cariporide_80 This compound 80mg Inclusion->Cariporide_80 Cariporide_120 This compound 120mg Inclusion->Cariporide_120 Exclusion Exclusion Criteria: - STEMI - Cardiogenic Shock - Severe Renal/Hepatic Impairment Dosing 60-minute IV infusion three times daily Placebo->Dosing Cariporide_20->Dosing Cariporide_80->Dosing Cariporide_120->Dosing Primary Primary Endpoint (Day 36): All-cause mortality or MI Dosing->Primary Secondary Secondary Endpoints (Day 10 & 6 Months): - Death or non-fatal MI - Cardiac events related to LV dysfunction Primary->Secondary

Caption: Experimental Workflow of the GUARDIAN Trial.

Quantitative Data: GUARDIAN Trial Outcomes

OutcomePlaceboThis compound 20mgThis compound 80mgThis compound 120mgp-value
Primary Endpoint (Death or MI at Day 36)
Overall Population16.2%--12.1% (in CABG subgroup)0.03 (for CABG subgroup)
Subgroup Analysis (CABG Patients)
Death or MI16.2%--12.1%0.03
Non-fatal MI----0.007 (32% risk reduction)

Data presented for the highest dose (120mg) in the most responsive subgroup (CABG) as per the trial's main findings.[2][8]

The overall results of the GUARDIAN trial were disappointing, as this compound failed to demonstrate a significant benefit over placebo in the total patient population.[9] However, a pre-specified subgroup analysis of patients undergoing coronary artery bypass grafting (CABG) surgery showed a promising 25% relative risk reduction in death or myocardial infarction with the 120mg dose.[8][10] This finding provided the rationale for the subsequent EXPEDITION trial.

The EXPEDITION Trial (Phase III)

The EXPEDITION trial focused exclusively on high-risk patients undergoing CABG surgery, the population that appeared to benefit most in the GUARDIAN trial.

Experimental Protocol: EXPEDITION Trial

cluster_enrollment Patient Enrollment (n=5,761) cluster_randomization Randomization cluster_treatment Treatment Regimen cluster_endpoints Endpoint Assessment Inclusion Inclusion Criteria: High-risk patients undergoing CABG surgery Placebo Placebo Inclusion->Placebo Cariporide_Group This compound Inclusion->Cariporide_Group Dosing Preoperative loading dose (180mg) followed by a 48-hour infusion Placebo->Dosing Cariporide_Group->Dosing Primary Primary Composite Endpoint (Day 5): Death or MI Dosing->Primary Follow_up Follow-up up to 6 months Primary->Follow_up

Caption: Experimental Workflow of the EXPEDITION Trial.

Quantitative Data: EXPEDITION Trial Outcomes

Outcome (at Day 5)Placebo (n=2,881)This compound (n=2,880)p-value
Primary Composite Endpoint (Death or MI) 20.3%16.6%0.0002
Individual Components
Myocardial Infarction18.9%14.4%0.000005
All-cause Mortality1.5%2.2%0.02

Data sourced from the primary publication of the EXPEDITION trial.[5]

The EXPEDITION trial yielded a paradoxical and ultimately fatal result for this compound. While the drug significantly reduced the incidence of myocardial infarction, it was associated with a statistically significant increase in mortality.[5] This unexpected finding led to the termination of this compound's clinical development for cardiovascular indications. The increased mortality was attributed to an increase in cerebrovascular events.[5]

Conclusion: A Promising Mechanism with an Unforeseen Outcome

The story of this compound serves as a critical case study in drug development. Despite a strong preclinical rationale and a clear mechanism of action, the clinical trial program revealed an unacceptable safety profile in the target population. The divergent outcomes for myocardial infarction and mortality in the EXPEDITION trial underscore the complexity of cardiovascular pharmacology and the importance of large-scale, well-designed clinical trials in uncovering both the benefits and the risks of novel therapeutic agents. While this compound itself did not reach the market for cardiovascular disease, the research into NHE-1 inhibition has provided valuable insights into the pathophysiology of ischemia-reperfusion injury and continues to inform the development of new cardioprotective strategies.[5]

References

An In-depth Technical Guide to the Cardioprotective Effects of Cariporide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a ubiquitous transmembrane protein crucial for intracellular pH regulation.[1][2] In the context of myocardial ischemia and reperfusion, the activation of NHE-1 can paradoxically lead to cellular injury.[3][4] This technical guide provides a comprehensive overview of the experimental evidence and clinical data investigating the cardioprotective effects of this compound, with a focus on its mechanism of action, quantitative outcomes from key studies, and detailed experimental protocols.

Mechanism of Action: NHE-1 Inhibition

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates the NHE-1 to extrude protons in exchange for sodium ions.[4] This results in an intracellular sodium overload. Upon reperfusion, the accumulated intracellular sodium drives the reverse operation of the Na+/Ca2+ exchanger, leading to a massive influx of calcium.[1] This calcium overload is a critical factor in triggering a cascade of detrimental events, including mitochondrial dysfunction, hypercontracture, and ultimately, cell death, contributing to reperfusion injury.[1][5]

This compound exerts its cardioprotective effect by selectively inhibiting NHE-1.[1] By blocking this initial influx of sodium during ischemia and early reperfusion, this compound mitigates the subsequent calcium overload, thereby preserving myocardial cellular integrity and function.[1][5]

Signaling Pathway of this compound's Cardioprotective Effect

Signaling Pathway of this compound's Cardioprotective Effect cluster_ischemia Ischemia/Reperfusion cluster_nhe1 NHE-1 Activation & Sodium Influx cluster_calcium Calcium Overload & Cell Injury cluster_this compound This compound Intervention cluster_outcome Cardioprotective Outcome Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis Anaerobic Metabolism NHE1_Activation NHE-1 Activation Acidosis->NHE1_Activation Na_Influx ↑ Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchange Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Cell_Injury Myocardial Cell Injury/Necrosis Ca_Overload->Cell_Injury Cardioprotection Cardioprotection (↓ Infarct Size, Improved Function) This compound This compound This compound->NHE1_Activation Inhibits

Caption: this compound inhibits NHE-1, preventing sodium and subsequent calcium overload, thus protecting the myocardium.

Preclinical Evidence

Numerous preclinical studies across various animal models have demonstrated the cardioprotective effects of this compound in the setting of ischemia-reperfusion injury. These studies have consistently shown a reduction in myocardial infarct size and an improvement in cardiac function.

Experimental Workflow for Preclinical Ischemia-Reperfusion Studies

General Experimental Workflow in Preclinical this compound Studies cluster_setup Animal Model & Surgical Preparation cluster_protocol Ischemia-Reperfusion Protocol cluster_analysis Outcome Assessment Animal_Model Animal Model Selection (e.g., Rat, Rabbit) Anesthesia Anesthesia & Ventilation Animal_Model->Anesthesia Surgical_Prep Thoracotomy & Exposure of Heart Anesthesia->Surgical_Prep Coronary_Ligation_Prep Placement of Suture Around Coronary Artery (e.g., LAD) Surgical_Prep->Coronary_Ligation_Prep Treatment_Admin This compound or Placebo Administration (IV, Oral, or in Chow) Ischemia Coronary Artery Occlusion (e.g., 30-45 min) Treatment_Admin->Ischemia Reperfusion Release of Occlusion (e.g., 2-3 hours) Ischemia->Reperfusion Hemodynamics Hemodynamic Monitoring (BP, HR, LVDP) Reperfusion->Hemodynamics Infarct_Size Infarct Size Measurement (e.g., TTC Staining) Reperfusion->Infarct_Size Arrhythmia Arrhythmia Analysis (ECG) Reperfusion->Arrhythmia Biomarkers Biochemical Analysis (e.g., Cardiac Enzymes) Reperfusion->Biomarkers

Caption: Workflow for preclinical evaluation of this compound's cardioprotective effects.

Summary of Quantitative Data from Preclinical Studies
Study FocusAnimal ModelThis compound AdministrationKey FindingsReference
Infarct Size Reduction Rat0.1, 0.3, and 1 mg/kg IV before occlusionDose-dependently reduced infarct size from 28% to 9%, 9%, and 5% respectively.[6]
Chronic Treatment & Heart Failure Rat3000 ppm in chow, started at various times relative to MIReduced infarct size when started 30 min or 3h post-MI (40% to ~32.5%). Improved LVEDP and contractility.[7][8][9]
Hypercholesterolemia RabbitAcute: 0.3 mg/kg IV; Chronic: 0.1% in chow for 4 weeksReduced infarct size in both normal (41% to 14-19%) and hypercholesterolemic (63% to 22-32%) rabbits.[10]
Arrhythmia & Mortality Rat3 ppm in diet for 1 weekReduced mortality from 26% to 0%. Significantly reduced ventricular fibrillation (42% to 0%) and tachycardia (81% to 15%).[11][12]
Detailed Experimental Protocols from Preclinical Studies

Rat Ischemia/Reperfusion Model for Infarct Size Assessment [6]

  • Animal Model: Male Wistar rats.

  • Anesthesia and Surgery: Anesthetized, and a thoracotomy performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

  • Drug Administration: this compound (0.1, 0.3, or 1 mg/kg) or vehicle is administered intravenously before coronary occlusion.

  • Ischemia-Reperfusion: The LAD is occluded for a set period (e.g., 30 minutes) followed by a period of reperfusion (e.g., 2 hours).

  • Infarct Size Measurement: At the end of reperfusion, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue. The infarct size is expressed as a percentage of the AAR.

Rabbit Model of Myocardial Infarction and Heart Failure [13]

  • Animal Model: New Zealand White rabbits.

  • Induction of Myocardial Infarction: Permanent ligation of a coronary artery to induce myocardial infarction (MI).

  • Drug Administration: Rabbits with MI and sham controls are randomized to receive either standard chow or chow supplemented with this compound for 9 weeks.

  • Functional Assessment: Left ventricular (LV) morphology is determined by echocardiography. LV systolic and diastolic function is assessed by analysis of LV pressure-volume loops.

  • Biomarker Analysis: Plasma concentrations of C-reactive protein and aldosterone are measured.

Clinical Evidence

The promising preclinical results led to several large-scale clinical trials to evaluate the efficacy and safety of this compound in patients at risk of myocardial necrosis.

Logical Flow of this compound's Clinical Investigation

Progression of this compound's Clinical Evaluation cluster_phase1 Phase I/Pilot Studies cluster_phase2_3 Phase II/III - GUARDIAN Trial cluster_phase3 Phase III - EXPEDITION Trial cluster_conclusion Clinical Outcome Pilot_PTCA Pilot Study in PTCA Patients (n=100) GUARDIAN GUARDIAN Trial (n=11,590) (UA/NSTEMI, PCI, CABG) Pilot_PTCA->GUARDIAN Pilot_Surgery Safety in Aortic Valve & Bypass Surgery Pilot_Surgery->GUARDIAN GUARDIAN_Results Results: - No overall significant benefit. - Promising signal in high-risk CABG subgroup. GUARDIAN->GUARDIAN_Results EXPEDITION EXPEDITION Trial (n=5,761) (High-risk CABG patients) GUARDIAN_Results->EXPEDITION EXPEDITION_Results Results: - Reduced death or MI (primary endpoint). - Decreased MI but increased mortality (cerebrovascular events). EXPEDITION->EXPEDITION_Results Conclusion Clinical development halted due to adverse cerebrovascular effects. EXPEDITION_Results->Conclusion

References

Methodological & Application

Cariporide in Animal Models of Reperfusion Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cariporide in animal models to study its protective effects against ischemia-reperfusion (I/R) injury, particularly in the context of myocardial infarction.

Introduction

This compound is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE1).[1][2] During myocardial ischemia, intracellular acidosis activates NHE1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger. This Ca2+ overload upon reperfusion is a critical contributor to myocardial cell death and infarct development.[2] By blocking NHE1, this compound mitigates this ionic imbalance, thereby reducing infarct size, decreasing apoptosis, and suppressing arrhythmias associated with I/R injury.[3][4][5] Animal models, particularly in rats, rabbits, and pigs, have been instrumental in elucidating the cardioprotective mechanisms of this compound.[3][6][7]

Mechanism of Action of this compound in Ischemia-Reperfusion Injury

The cardioprotective effect of this compound is primarily attributed to its inhibition of the NHE1 transporter. During ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1 to extrude protons in exchange for sodium ions. The resulting intracellular sodium accumulation reverses the direction of the sodium-calcium exchanger, leading to a massive influx of calcium upon reperfusion. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death through necrosis and apoptosis. This compound, by inhibiting NHE1, prevents the initial sodium influx, thereby attenuating the subsequent calcium overload and protecting the myocardium from reperfusion-induced damage.[2]

cluster_Ischemia Ischemia cluster_Reperfusion Reperfusion cluster_this compound This compound Intervention Ischemia Myocardial Ischemia Anaerobic_Metabolism Anaerobic Metabolism Ischemia->Anaerobic_Metabolism Intracellular_Acidosis Intracellular Acidosis (↓ pH) Anaerobic_Metabolism->Intracellular_Acidosis NHE1_Activation NHE1 Activation Intracellular_Acidosis->NHE1_Activation Reperfusion Reperfusion Na_Influx ↑ Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Cell_Death Cell Death (Apoptosis, Necrosis) Ca_Overload->Cell_Death This compound This compound This compound->NHE1_Activation Inhibits

This compound's mechanism in preventing reperfusion injury.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound in reducing myocardial injury.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelThis compound DoseAdministration RouteIschemia DurationReperfusion DurationInfarct Size Reduction (%) vs. ControlReference
Rat0.1, 0.3, 1 mg/kgIntravenous30 min2 hours68, 68, 82[3]
Rat3 ppm in dietOral45 min180 minN/A (Reduced mortality and arrhythmias)[8]
Pig2.5 mg/kgIntravenous60 min48 hours66[7]
Rabbit (Normal Diet)0.3 mg/kgIntravenous30 min2 hours66[6]
Rabbit (Hypercholesterolemic)0.3 mg/kgIntravenous30 min2 hours65[6]

Table 2: Effect of this compound on Apoptosis and Arrhythmias

Animal ModelThis compound DoseEndpointOutcomeReference
RatNot specifiedApoptotic cells per 1000 cardiomyocytes11.5 ± 5.7 vs. 51.8 ± 15.2 in control[4]
Rat3 ppm in dietMortality0% vs. 26% in control[8]
Rat3 ppm in dietVentricular Fibrillation0% vs. 42% in control[8]
Rat3 ppm in dietVentricular Tachycardia15% vs. 81% in control[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in a rat model of myocardial ischemia-reperfusion injury.

Protocol 1: Myocardial Ischemia-Reperfusion Surgery in Rats

1. Animal Preparation and Anesthesia:

  • Male Sprague-Dawley rats (250-350 g) are commonly used.[8]

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).[8]

  • Intubate the animal and connect it to a rodent ventilator. Set the ventilation parameters (e.g., 70 breaths/min, 10 ml/kg tidal volume).[8]

  • Maintain body temperature at 37°C using a heating pad.[6]

2. Surgical Procedure:

  • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[9][10]

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 5-0 or 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.[6][9]

  • Create a snare by threading the ends of the suture through a small piece of polyethylene tubing.

3. Ischemia and Reperfusion:

  • Induce regional ischemia by tightening the snare to occlude the LAD. Ischemia is confirmed by the appearance of a pale, cyanotic area on the myocardial surface and by ST-segment elevation on an electrocardiogram (ECG).[6][9]

  • The duration of ischemia is typically 30-60 minutes.[3][6][7]

  • After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium.[10]

  • The reperfusion period can range from 2 hours to several days, depending on the study endpoints.[3][7]

4. Post-Operative Care:

  • Close the chest in layers.

  • Administer analgesics (e.g., buprenorphine, 0.05 mg/kg, subcutaneously) to manage post-surgical pain.[9]

  • Monitor the animal during recovery.

Protocol 2: Administration of this compound

1. Intravenous Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administer the desired dose (e.g., 0.1-1 mg/kg) via a cannulated vein (e.g., femoral or jugular vein).[3]

  • The timing of administration is critical. For pre-treatment, administer this compound 10-15 minutes before coronary artery occlusion.[4][6] It can also be administered as an infusion throughout the ischemic and/or early reperfusion period.[7]

2. Oral Administration:

  • For chronic studies, this compound can be mixed into the rodent chow.[8]

  • A typical concentration is 3 parts per million (ppm) in the diet, administered for one week prior to the ischemia-reperfusion surgery.[8]

Protocol 3: Measurement of Myocardial Infarct Size using TTC Staining

1. Heart Collection and Preparation:

  • At the end of the reperfusion period, re-anesthetize the animal and excise the heart.

  • Cannulate the aorta and perfuse the heart with saline to wash out the blood.

  • To delineate the area at risk (AAR), the coronary artery can be re-occluded, and Evans blue dye (2%) can be injected into the aorta. The non-ischemic tissue will stain blue, while the AAR will remain unstained.[11]

2. Slicing and Staining:

  • Freeze the heart and slice it into 2-mm thick transverse sections.[11]

  • Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 10-20 minutes.[11][12]

  • Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale or white.[12]

3. Image Analysis:

  • Fix the stained slices in 10% formalin.

  • Scan or photograph the slices.

  • Use image analysis software (e.g., ImageJ) to measure the area of the infarct (pale area), the AAR (non-blue area), and the total left ventricular area.[11]

  • Express the infarct size as a percentage of the AAR.

Protocol 4: Assessment of Apoptosis using TUNEL Assay

1. Tissue Preparation:

  • Fix heart tissue samples in 4% paraformaldehyde and embed in paraffin.

  • Cut 5-µm thick sections and mount them on slides.[13]

2. TUNEL Staining:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval if necessary.

  • Follow the manufacturer's instructions for a commercial in situ cell death detection kit (e.g., Roche).[4][14] This typically involves permeabilization of the cells and incubation with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

  • TdT will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

3. Counterstaining and Visualization:

  • Counterstain the nuclei with a fluorescent dye such as 4',6-diamidino-2-phenylindole (DAPI) to visualize all cell nuclei.[4]

  • Mount the slides with an anti-fade mounting medium.

  • Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be visible with the counterstain (e.g., blue).

4. Quantification:

  • Count the number of TUNEL-positive cardiomyocytes in several random fields of view.

  • Express the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.[14]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in a rat model of myocardial I/R injury.

cluster_Preparation Phase 1: Preparation cluster_Surgery Phase 2: Surgical Procedure cluster_Analysis Phase 3: Outcome Assessment Animal_Acclimation Animal Acclimation Randomization Randomization into Groups (Sham, Control, this compound) Animal_Acclimation->Randomization Cariporide_Admin This compound Administration (e.g., pre-treatment) Randomization->Cariporide_Admin Anesthesia Anesthesia and Surgical Preparation Cariporide_Admin->Anesthesia Thoracotomy Thoracotomy and Heart Exposure Anesthesia->Thoracotomy LAD_Ligation LAD Coronary Artery Ligation (Ischemia) Thoracotomy->LAD_Ligation Reperfusion Release of Ligation (Reperfusion) LAD_Ligation->Reperfusion Chest_Closure Chest Closure and Recovery Reperfusion->Chest_Closure Euthanasia Euthanasia and Heart Excision Chest_Closure->Euthanasia Infarct_Size Infarct Size Measurement (TTC Staining) Euthanasia->Infarct_Size Apoptosis_Assay Apoptosis Assessment (TUNEL Assay) Euthanasia->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Infarct_Size->Data_Analysis Apoptosis_Assay->Data_Analysis

Typical experimental workflow for this compound studies.

References

Application Notes and Protocols for the Use of Cariporide in Primary Cardiomyocyte Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariporide (formerly HOE642) is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE1).[1][2] In the myocardium, NHE1 plays a crucial role in intracellular pH regulation. Under ischemic conditions, intracellular acidosis activates NHE1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger. This calcium overload is a key contributor to cardiomyocyte injury and death upon reperfusion.[1] By inhibiting NHE1, this compound mitigates this deleterious ionic imbalance, offering a cardioprotective effect.[1] These application notes provide detailed protocols for the use of this compound in primary cardiomyocyte cell culture to study its effects on apoptosis, intracellular calcium dynamics, and pH regulation.

Mechanism of Action

This compound specifically targets and inhibits the NHE1 antiporter.[1] This inhibition prevents the extrusion of protons in exchange for sodium ions, leading to a modest intracellular acidification, particularly under acid-loading conditions like ischemia. The primary cardioprotective mechanism of this compound stems from its ability to limit the influx of Na+ during ischemia and reperfusion.[1] This reduction in intracellular Na+ concentration prevents the reversal of the Na+/Ca2+ exchanger, thereby attenuating the overload of intracellular Ca2+.[1] Consequently, this compound has been shown to reduce cardiomyocyte apoptosis and necrosis in response to ischemic insults.[3]

Data Presentation

This compound Specifications
PropertyValueReference
IUPAC Name N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide[1]
Molecular Formula C12H17N3O3S[1]
Molecular Weight 283.35 g/mol [1]
CAS Number 159138-80-4[1]
Solubility DMSO (≥100 mg/mL), Ethanol (~10 mg/mL), Water (sparingly soluble)[2]
Storage Store as solid at -20°C for up to two years. Store stock solutions at -80°C for up to two years.[4]
Dose-Response Data for this compound in Cardiomyocytes
ParameterCell TypeThis compound ConcentrationEffectReference
NHE1 Inhibition Rat Cardiac Myocytes~0.1 µM~68% inhibition[5]
NHE1 IC50 Human NHE1 in CHO-K1 cells30 nM50% inhibition
Apoptosis Reduction Isolated Rat Hearts (Ischemia/Reperfusion)10 µMSignificant reduction in TUNEL-positive cells[3]
Intracellular Ca2+ Mouse Ventricular Myocytes (Stretch-induced)10 µMSignificant reduction in diastolic [Ca2+][6]
Intracellular pH Human Umbilical Cord Mesenchymal Stem Cells10 µMDecrease in intracellular pH
Cardioprotection Isolated Rat Hearts (Ischemia/Reperfusion)10 µmol/LImproved recovery of left ventricular function

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C. For short-term use, a stock solution can be stored at -20°C for up to one year.[4]

Protocol for Isolation of Neonatal Rat Primary Cardiomyocytes

This protocol is adapted from established methods for neonatal cardiomyocyte isolation.

  • Reagents and Materials:

    • 1-3 day old Sprague-Dawley rat pups

    • 70% Ethanol

    • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

    • 0.25% Trypsin-EDTA

    • Collagenase Type II

    • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Percoll

    • Cell culture dishes

  • Procedure:

    • Euthanize neonatal rat pups in accordance with institutional guidelines.

    • Spray the chest with 70% ethanol to sterilize the area.

    • Excise the hearts and place them in ice-cold HBSS.

    • Trim away atria and connective tissue, leaving the ventricles.

    • Mince the ventricular tissue into small fragments.

    • Digest the tissue with a solution of trypsin and collagenase at 37°C with gentle agitation.

    • Collect the supernatant containing dissociated cells at intervals and neutralize the enzyme with DMEM containing FBS.

    • Pool the collected cell suspensions and centrifuge to pellet the cells.

    • Resuspend the cell pellet in DMEM with FBS.

    • To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours to allow for fibroblast attachment.

    • Collect the non-adherent cardiomyocytes and plate them on culture dishes pre-coated with fibronectin or gelatin.

    • Culture the cardiomyocytes in a humidified incubator at 37°C and 5% CO2.

Assessment of Cardiomyocyte Apoptosis using TUNEL Assay

This protocol outlines the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

  • Reagents and Materials:

    • Primary cardiomyocytes cultured on coverslips

    • This compound

    • Apoptosis-inducing agent (e.g., Doxorubicin or Staurosporine) as a positive control

    • TUNEL assay kit (commercially available)

    • 4% Paraformaldehyde (PFA)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Plate primary cardiomyocytes on coverslips in a 24-well plate.

    • Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.

    • Wash the cells with PBS.

    • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit fluorescence (e.g., green or red, depending on the kit), while all nuclei will be stained with DAPI (blue).

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration.

  • Reagents and Materials:

    • Primary cardiomyocytes cultured on glass-bottom dishes or coverslips

    • This compound

    • Fluo-4 AM

    • Pluronic F-127

    • Tyrode's solution or other physiological buffer

    • Fluorescence microscope with live-cell imaging capabilities

  • Procedure:

    • Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).

    • Wash the cultured cardiomyocytes with Tyrode's solution.

    • Incubate the cells with the Fluo-4 AM loading solution for 20-30 minutes at 37°C in the dark.

    • Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire baseline fluorescence images.

    • Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.

    • Record the changes in fluorescence intensity over time. Fluo-4 fluorescence increases upon binding to Ca2+.

    • Analyze the data by measuring the change in fluorescence intensity relative to the baseline. This can be expressed as a ratio (F/F0) or used to calculate intracellular calcium concentrations with appropriate calibration.

Measurement of Intracellular pH using BCECF-AM

This protocol details the use of the pH-sensitive fluorescent dye BCECF-AM to measure intracellular pH.

  • Reagents and Materials:

    • Primary cardiomyocytes

    • This compound

    • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

    • HEPES-buffered saline

    • Nigericin and high-K+ calibration buffers of known pH for calibration

    • Fluorescence imaging system capable of ratiometric measurements

  • Procedure:

    • Load cardiomyocytes with 2-5 µM BCECF-AM in HEPES-buffered saline for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye and allow for de-esterification.

    • Excite the cells at two wavelengths, approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).

    • Measure the emission fluorescence at approximately 535 nm.

    • Calculate the ratio of the fluorescence intensities (F490/F440).

    • To obtain absolute pH values, perform a calibration at the end of each experiment using nigericin in high-K+ buffers of varying known pH values to equilibrate intracellular and extracellular pH.

    • Treat the cells with this compound and record the change in the fluorescence ratio to determine the effect on intracellular pH. A decrease in the ratio indicates intracellular acidification.

Mandatory Visualizations

Cariporide_Signaling_Pathway Ischemia Ischemia/ Reperfusion Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 NHE1 Acidosis->NHE1 Activates Na_influx ↑ Intracellular Na+ NHE1->Na_influx This compound This compound This compound->NHE1 Inhibits Cardioprotection Cardioprotection This compound->Cardioprotection NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Drives Ca_overload ↑ Intracellular Ca2+ NCX->Ca_overload Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria Apoptosis Apoptosis/ Necrosis Mitochondria->Apoptosis Cell_Death Cardiomyocyte Death Apoptosis->Cell_Death

Caption: this compound's mechanism of cardioprotection.

Experimental_Workflow start Start isolate Isolate Primary Neonatal Cardiomyocytes start->isolate culture Culture Cardiomyocytes isolate->culture treat Treat with this compound (Dose-Response) culture->treat apoptosis Assess Apoptosis (TUNEL Assay) treat->apoptosis calcium Measure Intracellular Ca2+ (Fluo-4 AM) treat->calcium ph Measure Intracellular pH (BCECF-AM) treat->ph analyze Data Analysis and Interpretation apoptosis->analyze calcium->analyze ph->analyze end End analyze->end

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for Cariporide (HOE642) in Mouse Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cariporide (HOE642), a selective Na+/H+ exchanger-1 (NHE-1) inhibitor, in preclinical mouse models of ischemic stroke. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the neuroprotective potential of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and their effects on infarct volume and neurological outcomes in rodent models of stroke. While comprehensive dose-response data in mouse models is limited in the readily available literature, the provided information from both mouse and rat studies can guide dose selection.

Table 1: this compound Dosage and Effects in a Mouse Model of Stroke

DosageAdministration RouteFrequency & DurationMouse StrainStroke ModelKey FindingsReference
0.3 mg/kg/day (administered as 0.15 mg/kg)Intraperitoneal (i.p.)Twice a day (b.i.d.) for 7 days, starting 24h post-strokeC57BL/6JTransient Middle Cerebral Artery Occlusion (tMCAO)Improved motor-sensory and cognitive functional recovery. No significant reduction in initial ischemic infarct volume but reduced microglial inflammatory responses and enhanced white matter repair.[1][2]

Table 2: Dose-Dependent Effects of this compound on Infarct Size in a Rat Model of Ischemia/Reperfusion (for reference)

DosageAdministration RouteTiming of AdministrationRat StrainIschemia/Reperfusion ModelInfarct Size Reduction (% of risk mass) vs. VehicleReference
0.1 mg/kgIntravenous (i.v.)Before coronary occlusionNot SpecifiedCoronary ligation and reperfusion19% (from 28% to 9%)[3][4]
0.3 mg/kgIntravenous (i.v.)Before coronary occlusionNot SpecifiedCoronary ligation and reperfusion19% (from 28% to 9%)[3][4]
1 mg/kgIntravenous (i.v.)Before coronary occlusionNot SpecifiedCoronary ligation and reperfusion23% (from 28% to 5%)[3][4]

Experimental Protocols

This compound (HOE642) Preparation and Administration

This protocol is based on a successful regimen reported in a mouse model of stroke[1].

Materials:

  • This compound (HOE642) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation (for a 0.15 mg/kg dose in a 25g mouse):

    • The final injection volume should be kept low, typically around 100-200 µL for a mouse.

    • The final concentration of DMSO in the vehicle should be low (e.g., 2.5%) to minimize toxicity.

    • Calculation:

      • Dose for a 25g mouse: 0.15 mg/kg * 0.025 kg = 0.00375 mg

      • Volume of 10 mg/mL stock needed: 0.00375 mg / 10 mg/mL = 0.000375 mL or 0.375 µL

      • To prepare a 100 µL injection volume with 2.5% DMSO:

        • Volume of DMSO stock: 2.5 µL

        • Volume of this compound stock needed for the dose within this 2.5 µL of DMSO is not practical for direct measurement. Therefore, a serial dilution approach is recommended.

    • Recommended Dilution Method:

      • Prepare an intermediate stock of this compound in DMSO. For example, dilute the 10 mg/mL stock to 1 mg/mL in DMSO.

      • To prepare a final injection solution at 0.15 mg/mL:

        • Take 15 µL of the 1 mg/mL this compound stock.

        • Add to 85 µL of sterile saline.

        • This results in a 100 µL solution with 15% DMSO. To achieve a lower DMSO concentration, further dilution is necessary, ensuring the final dose is in an appropriate injection volume.

      • Alternative and more practical approach for a 2.5% DMSO vehicle:

        • Prepare a fresh working solution daily.

        • Calculate the total volume of injection solution needed for the entire cohort of mice.

        • For a target concentration of 0.0375 mg in 150 µL for a 25g mouse (0.25 mg/mL):

          • Dissolve the required amount of this compound powder directly in a volume of DMSO that will constitute 2.5% of the final volume.

          • Add sterile saline to reach the final volume.

          • Example for 10 mice (1.5 mL total volume):

            • Total this compound needed: 0.0375 mg/mouse * 10 mice = 0.375 mg

            • Total volume of DMSO (2.5%): 1.5 mL * 0.025 = 37.5 µL

            • Total volume of saline: 1.5 mL - 37.5 µL = 1462.5 µL

            • Dissolve 0.375 mg of this compound in 37.5 µL of DMSO, then add 1462.5 µL of sterile saline.

  • Administration:

    • Administer the prepared this compound solution via intraperitoneal (i.p.) injection.

    • The typical injection volume for a mouse is 5-10 mL/kg body weight.

    • For a 25g mouse, a 150 µL injection volume is appropriate.

    • Administer twice daily (b.i.d.) at approximately 12-hour intervals for the duration of the study.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol is a generalized procedure based on common practices for inducing focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Fine surgical instruments (scissors, forceps)

  • 6-0 silk sutures

  • Monofilament suture (e.g., 6-0 nylon) with a silicon-coated tip

  • Laser Doppler flowmeter (optional but recommended for monitoring cerebral blood flow)

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct staining

  • 4% paraformaldehyde for tissue fixation

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

    • Place the mouse in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Suture Insertion:

    • Carefully dissect the arteries from the surrounding tissue.

    • Ligate the distal end of the ECA and the CCA.

    • Place a temporary ligature around the origin of the ECA.

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated 6-0 nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.

  • Ischemia and Reperfusion:

    • Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).

    • To induce reperfusion, gently withdraw the monofilament.

    • Permanently ligate the ECA stump.

    • Suture the cervical incision.

  • Post-operative Care:

    • Administer subcutaneous saline for hydration.

    • Provide post-operative analgesia as per institutional guidelines.

    • House the mice in a warm, clean cage with easy access to food and water.

    • Monitor the animals closely for the first 24 hours.

Assessment of Neurological Deficit

A neurological scoring system can be used to assess functional outcomes. A common 5-point scale is as follows:

  • 0: No observable deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Infarct Volume Measurement
  • At the end of the experiment (e.g., 24 or 72 hours post-MCAO), euthanize the mice.

  • Harvest the brains and slice them into 1-2 mm coronal sections.

  • Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly by subtracting the volume of the non-infarcted ipsilateral hemisphere from the volume of the contralateral hemisphere.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Ischemic Stroke

The following diagram illustrates the proposed mechanism of action of this compound in providing neuroprotection in a mouse model of ischemic stroke. This compound, as a selective NHE-1 inhibitor, acts upstream to mitigate the detrimental downstream effects of ischemia-reperfusion injury.

Cariporide_Signaling_Pathway cluster_outcome Neuroprotective Outcomes Ischemia Ischemic Stroke NHE1 Na+/H+ Exchanger-1 (NHE-1) Activation Ischemia->NHE1 Induces Microglia_Act Microglia Activation (M1 Phenotype) Ischemia->Microglia_Act Triggers Na_Influx Intracellular Na+ Increase NHE1->Na_Influx NHE1->Microglia_Act Contributes to This compound This compound (HOE642) This compound->NHE1 Inhibits This compound->Na_Influx This compound->Microglia_Act Reduced_Apoptosis Reduced Apoptosis Reduced_Inflammation Reduced Neuroinflammation Ca_Overload Intracellular Ca2+ Overload Na_Influx->Ca_Overload via Na+/Ca2+ exchanger Mito_Dys Mitochondrial Dysfunction Ca_Overload->Mito_Dys Bcl2_Bax ↓ Bcl-2/Bax Ratio Mito_Dys->Bcl2_Bax Apoptosis Neuronal Apoptosis Improved_Outcome Improved Neurological Function Inflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6) Microglia_Act->Inflammation Bcl2_Bax->Apoptosis Promotes Reduced_Apoptosis->Improved_Outcome Reduced_Inflammation->Improved_Outcome

Caption: this compound's neuroprotective signaling pathway in ischemic stroke.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of stroke.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Outcome Analysis Start Start Animal_Prep Animal Acclimation & Baseline Behavioral Testing Start->Animal_Prep tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) Animal_Prep->tMCAO Cariporide_Group This compound Treatment (e.g., 0.3 mg/kg/day, i.p., b.i.d.) tMCAO->Cariporide_Group Vehicle_Group Vehicle Control (e.g., 2.5% DMSO in Saline) tMCAO->Vehicle_Group Post_Op_Monitoring Post-operative Monitoring & Neurological Scoring Cariporide_Group->Post_Op_Monitoring Vehicle_Group->Post_Op_Monitoring Endpoint Endpoint (e.g., 72 hours) Post_Op_Monitoring->Endpoint Infarct_Volume Infarct Volume Measurement (TTC Staining) Endpoint->Infarct_Volume Behavioral_Analysis Final Behavioral Analysis Endpoint->Behavioral_Analysis Histo_Analysis Histology/Immunohistochemistry (e.g., Microglia, Apoptosis) Endpoint->Histo_Analysis Data_Analysis Data Analysis & Interpretation Infarct_Volume->Data_Analysis Behavioral_Analysis->Data_Analysis Histo_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound efficacy testing in a mouse stroke model.

References

Cariporide Administration for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor, Cariporide, in in vivo rodent studies. Detailed protocols for various administration methods are provided to ensure accurate and reproducible experimental outcomes.

Introduction

This compound (also known as HOE642) is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1] By blocking NHE1, this compound prevents the intracellular Na+ overload that occurs during ischemia and reperfusion, which in turn mitigates the subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[2] This mechanism of action makes this compound a subject of interest in research related to cardioprotection, neuroprotection, and cancer. Successful in vivo studies in rodent models are critical for evaluating its therapeutic potential. The choice of administration route is a key determinant of the pharmacokinetic and pharmacodynamic profile of this compound.

Administration Routes and Dosage Summary

The selection of an appropriate administration route depends on the specific aims of the study, the desired pharmacokinetic profile, and the experimental model. The following table summarizes common administration routes for this compound in rodent studies, with corresponding dosage information collated from various preclinical investigations.

Administration RouteSpeciesDosage RangeStudy ContextReference
Intravenous (IV) Rat0.1 - 1 mg/kgMyocardial Infarction[3]
Rabbit0.01 - 0.3 mg/kgMyocardial Infarction
Oral (in chow) Rat3 ppmMyocardial Infarction
Oral (in drinking water) Rodent1 - 10 mg/kg/dayDiabetic Neuropathy, Cardiac Ischemia
Oral Gavage Rat/MouseProtocol DependentGeneral Dosing[4][5][6][7]
Intraperitoneal (IP) Rat/MouseProtocol DependentGeneral Dosing[8][9][10]
Subcutaneous (SC) Rat3 x 50 mg/kg/dayMyocardial Infarction

Note: Oral administration of this compound has been shown to be effective in various preclinical models, and the compound is known to be orally bioavailable.[11][12]

Signaling Pathway of this compound Action

This compound's primary target is the Na+/H+ exchanger 1 (NHE1). Inhibition of NHE1 sets off a cascade of intracellular events that are particularly relevant in the context of ischemia-reperfusion injury and cardiac hypertrophy.

Cariporide_Signaling_Pathway cluster_stimulus Hypertrophic Stimuli / Ischemia cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling AngII Angiotensin II GPCR GPCR AngII->GPCR ET1 Endothelin-1 ET1->GPCR NE Norepinephrine NE->GPCR PLC PLC GPCR->PLC NHE1 NHE1 (Na+/H+ Exchanger 1) Na_in ↑ Intracellular Na+ NHE1->Na_in increases NCX_rev NCX (reverse mode) (Na+/Ca2+ Exchanger) Ca_in ↑ Intracellular Ca2+ NCX_rev->Ca_in increases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->NHE1 activates Na_in->NCX_rev drives Calcineurin Calcineurin Ca_in->Calcineurin CaMKII CaMKII Ca_in->CaMKII NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_Transcription Gene Transcription (Hypertrophy) CaMKII->Gene_Transcription promotes NFAT->Gene_Transcription translocates to nucleus and promotes This compound This compound This compound->NHE1 inhibits

Caption: Signaling pathway of this compound action in cardiomyocytes.

Experimental Workflow for In Vivo Rodent Studies

A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below. This workflow can be adapted based on the specific research question and experimental design.

InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Outcome Assessment cluster_analysis Data Analysis & Interpretation Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Baseline_Measurements Baseline Measurements (e.g., weight, physiological parameters) Randomization->Baseline_Measurements Cariporide_Admin This compound Administration (selected route) Baseline_Measurements->Cariporide_Admin Vehicle_Admin Vehicle Administration (Control Group) Baseline_Measurements->Vehicle_Admin Disease_Induction Disease/Injury Induction (e.g., myocardial infarction model) Cariporide_Admin->Disease_Induction Vehicle_Admin->Disease_Induction Monitoring Post-treatment Monitoring (e.g., behavior, weight) Disease_Induction->Monitoring Data_Collection Data Collection (e.g., physiological measurements, blood sampling for PK) Monitoring->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., tissue harvesting, histology, biochemical assays) Data_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: A generalized experimental workflow for in vivo rodent studies with this compound.

Detailed Experimental Protocols

The following are detailed protocols for the administration of this compound via various routes in rodents. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.

Intravenous (IV) Injection (Tail Vein)

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • 27-30 gauge needle for mice, 23-25 gauge needle for rats

  • 1 mL syringe

  • Rodent restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Restraint and Vein Dilation: Place the rodent in a suitable restrainer. To facilitate vein visualization and cannulation, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.

  • Administration: Slowly inject the this compound solution. Monitor for any signs of swelling at the injection site, which would indicate extravasation.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

Oral Gavage

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, 0.5% methylcellulose)

  • Flexible plastic or rigid metal gavage needle (20-22 gauge for mice, 16-18 gauge for rats)

  • Syringe

Procedure:

  • Preparation of Dosing Solution/Suspension: Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.

  • Administration: Once the needle is in the stomach, administer the this compound formulation slowly.

  • Post-administration Care: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of distress, such as difficulty breathing.

Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Sterile vehicle

  • 25-27 gauge needle for mice, 23-25 gauge needle for rats

  • Syringe

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound.

  • Animal Restraint: Restrain the rodent in a supine position, with its head tilted slightly downwards.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs. Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Administration: Inject the solution into the peritoneal cavity.

  • Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.

Subcutaneous (SC) Injection

Materials:

  • This compound

  • Sterile vehicle

  • 25-27 gauge needle

  • Syringe

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound.

  • Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent."

  • Injection: Insert the needle into the base of the skin tent. Aspirate to check for blood.

  • Administration: Inject the solution into the subcutaneous space.

  • Post-injection Care: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.

Conclusion

The choice of administration route for this compound in in vivo rodent studies is a critical experimental parameter. This document provides a summary of commonly used routes, dosages, and detailed protocols to guide researchers in designing and executing their studies. Careful consideration of the experimental goals and adherence to proper techniques will ensure the generation of reliable and reproducible data in the preclinical evaluation of this compound.

References

Cariporide as a Selective Inhibitor of Na+/H+-Exchanger 1 (NHE1) In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariporide (formerly HOE642) is a potent and selective inhibitor of the ubiquitously expressed sodium-hydrogen exchanger isoform 1 (NHE1), a plasma membrane protein crucial for the regulation of intracellular pH (pHi).[1][2] By catalyzing the exchange of one intracellular H+ for one extracellular Na+, NHE1 plays a pivotal role in cellular processes such as proliferation, migration, and apoptosis.[2][3] Dysregulation of NHE1 activity has been implicated in various pathologies, including myocardial ischemia-reperfusion injury and cancer.[1][3][4] In cancer cells, an upregulated NHE1 contributes to a reversed pH gradient (alkaline intracellularly, acidic extracellularly), which promotes tumor growth, invasion, and resistance to chemotherapy.[2][3][4] this compound's ability to block NHE1, leading to intracellular acidification and subsequent apoptosis in cancer cells, makes it a valuable tool for in vitro research and a potential therapeutic agent.[1][3] These application notes provide detailed protocols for utilizing this compound to inhibit NHE1 activity in vitro.

Quantitative Data Summary

The inhibitory potency of this compound against NHE1 can vary depending on the cell type and experimental conditions. The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound for NHE1 and its selectivity over other NHE isoforms.

TargetCell Line/SystemIC50 ValueReference
NHE1 Human NHE1 in CHO-K1 cells30 nM[1][5]
NHE1 General50 nM
NHE1 Murine ErbB2-driven breast cancer tissue (ex vivo)0.18 µM
NHE2 General1000 µM
NHE3 General3 µM

Signaling Pathway of this compound-Mediated NHE1 Inhibition

This compound directly binds to and inhibits the NHE1 protein, preventing the efflux of H+ ions. This leads to a decrease in intracellular pH (intracellular acidification). In the context of cancer, this disruption of pH homeostasis can trigger a cascade of events culminating in apoptosis and the inhibition of cancer cell proliferation and invasion.

NHE1_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cell Intracellular Space NHE1 NHE1 Na_in Na+ NHE1->Na_in H_out H+ NHE1->H_out Acidification Intracellular Acidification (↓ pHi) This compound This compound This compound->NHE1 Inhibits Na_out Na+ Na_out->NHE1 H_in H+ H_in->NHE1 Apoptosis Apoptosis Acidification->Apoptosis Prolif_Inhib Inhibition of Proliferation & Invasion Acidification->Prolif_Inhib

Caption: this compound inhibits NHE1, leading to intracellular acidification and subsequent apoptosis.

Experimental Protocols

Measuring NHE1 Activity via Intracellular pH (pHi) Recovery

A common and effective method to determine NHE1 activity in vitro is to measure the recovery of intracellular pH following an induced acid load. This protocol utilizes the pH-sensitive fluorescent indicator BCECF-AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES, pH 7.4

  • Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBS)

  • Sodium-free HBS (replace NaCl with an equimolar concentration of N-methyl-D-glucamine or choline chloride)

  • Nigericin (for calibration)

  • High potassium buffer for calibration (e.g., KCl, MgCl2, HEPES, pH adjusted to a range of values from 6.5 to 7.5)

  • Fluorescence microscopy system with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips and grow to the desired confluency.

  • BCECF-AM Loading:

    • Prepare a loading solution of 2-5 µM BCECF-AM in HBS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

    • Wash the cells once with HBS.

    • Incubate the cells with the BCECF-AM loading solution for 20-40 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.

  • Inducing Intracellular Acidosis (Ammonium Prepulse Technique):

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBS and record a stable baseline pHi.

    • Switch to the NH4Cl-containing HBS and perfuse for 3-5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl.

    • To isolate NHE1 activity, switch to a sodium-free HBS to remove the extracellular NH4Cl and inhibit Na+-dependent recovery mechanisms. This will induce a significant intracellular acid load.

  • Measuring pHi Recovery (NHE1 Activity):

    • Once the intracellular pH has reached a stable acidic level, switch back to the standard sodium-containing HBS to initiate pHi recovery.

    • Record the fluorescence emission at both excitation wavelengths until the pHi returns to the baseline level. The initial rate of this Na+-dependent pHi recovery is a measure of NHE1 activity.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 1 µM) for 15-30 minutes before the ammonium prepulse and include it in all subsequent solutions.

  • Calibration:

    • At the end of each experiment, perfuse the cells with a high potassium buffer containing 10 µM nigericin at a series of known pH values (e.g., 6.5, 7.0, 7.5) to equilibrate the intracellular and extracellular pH.

    • Generate a calibration curve by plotting the fluorescence ratio (490nm/440nm) against the known pH values. This curve can then be used to convert the experimental fluorescence ratios to pHi values.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on NHE1 activity in vitro.

NHE1_Inhibition_Workflow Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture BCECF_Loading Load cells with BCECF-AM Cell_Culture->BCECF_Loading Preincubation Pre-incubate with this compound (or vehicle control) BCECF_Loading->Preincubation Acid_Load Induce intracellular acidosis (e.g., NH4Cl prepulse) Preincubation->Acid_Load pH_Recovery Monitor pHi recovery in the presence of Na+ Acid_Load->pH_Recovery Data_Analysis Analyze rate of pHi recovery and determine IC50 pH_Recovery->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro assessment of this compound's inhibition of NHE1 activity.

References

Application Notes and Protocols for Using Cariporide in an ex vivo Langendorff Heart Perfusion Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolated Langendorff heart perfusion technique is a cornerstone ex vivo model in cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences.[1][2] This model is particularly valuable for investigating the pathophysiology of myocardial ischemia-reperfusion (I/R) injury and for the pharmacological screening of cardioprotective agents.[3]

Cariporide (HOE642) is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[4][5] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates the NHE-1 to extrude protons in exchange for sodium ions.[6][7] This results in an intracellular sodium overload, which in turn promotes calcium influx via the reverse mode of the Na+/Ca2+ exchanger, leading to calcium overload, mitochondrial dysfunction, hypercontracture, and ultimately, cell death upon reperfusion.[4][6][8] By inhibiting NHE-1, this compound mitigates this sodium and subsequent calcium overload, thereby exerting a significant cardioprotective effect against I/R injury.[4][9]

These application notes provide a detailed protocol for utilizing this compound in a Langendorff-perfused rodent heart model to investigate its cardioprotective effects against ischemia-reperfusion injury.

Mechanism of Action: this compound in Ischemia-Reperfusion

During an ischemic event, the lack of oxygen forces cardiomyocytes into anaerobic glycolysis, resulting in the accumulation of lactate and intracellular protons (H+), causing acidosis. The cell attempts to correct this by activating the Na+/H+ exchanger (NHE-1), which pumps H+ out of the cell in exchange for Na+. This leads to a high intracellular Na+ concentration. Upon reperfusion, the sudden restoration of the electrochemical gradient and ATP supply causes the Na+/Ca2+ exchanger to operate in reverse mode, expelling the excess Na+ in exchange for Ca2+. This massive influx of Ca2+ is a key trigger for reperfusion injury, leading to contractile dysfunction, arrhythmias, and apoptosis.[4][6] this compound directly blocks the NHE-1, preventing the initial Na+ overload and thereby breaking the cascade that leads to cytotoxic Ca2+ accumulation.[4][9]

G cluster_0 Ischemia-Reperfusion Cascade cluster_1 Pharmacological Intervention Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↑ H+) Ischemia->Acidosis NHE1_activation NHE-1 Activation Acidosis->NHE1_activation Na_influx Na+ Influx NHE1_activation->Na_influx NCX_reverse Reverse Mode Na+/Ca2+ Exchange Na_influx->NCX_reverse Reperfusion Ca_overload Ca2+ Overload NCX_reverse->Ca_overload Injury Reperfusion Injury (Arrhythmia, Stunning, Apoptosis) Ca_overload->Injury This compound This compound This compound->NHE1_activation Inhibits

Caption: Signaling pathway of ischemia-reperfusion injury and this compound's point of intervention.

Experimental Protocols

This section details the methodology for preparing an isolated rodent heart and applying this compound in an ischemia-reperfusion protocol.

Materials and Reagents
  • Animals: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used.[1][10]

  • Langendorff Apparatus: A standard system with a water-jacketed heart chamber, perfusate reservoir, and tubing to maintain a constant temperature of 37°C. Can be configured for constant pressure (typically 60-80 mmHg) or constant flow.[11][12]

  • Perfusate: Krebs-Henseleit Buffer (KHB), pH 7.4, containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose. The buffer must be continuously gassed with 95% O2 / 5% CO2.[2]

  • Instrumentation:

    • Pressure transducer connected to a latex balloon for measuring left ventricular pressure.[11]

    • Data acquisition system (e.g., PowerLab with LabChart software) to record cardiac parameters.[1][11]

    • Peristaltic pump for constant flow perfusion.[12]

  • Surgical Instruments: Scissors, forceps, hemostats, silk sutures.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO, check solubility data) and dilute to the final desired concentration in the KHB. A final concentration of 1-10 µM is often effective in ex vivo models.

Heart Isolation and Perfusion
  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Ensure a deep level of anesthesia is achieved.

  • Heparinization: Administer heparin (500 IU/kg, i.p. or i.v.) to prevent intracoronary clotting.

  • Thoracotomy: Quickly perform a midline thoracotomy to expose the heart.

  • Excision: Excise the heart by cutting the great vessels and immediately place it in ice-cold KHB to arrest metabolic activity.

  • Cannulation: Identify the aorta, carefully trim away excess tissue, and mount the aorta onto the Langendorff apparatus cannula. Secure it firmly with silk sutures.[1]

  • Initiate Perfusion: Immediately begin retrograde perfusion with oxygenated, 37°C KHB at a constant pressure (e.g., 70 mmHg). The heart should resume beating within seconds.[13]

  • LV Balloon Insertion: Make a small incision in the left atrium and carefully insert a small, fluid-filled latex balloon connected to a pressure transducer through the mitral valve into the left ventricle. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[1]

Ischemia-Reperfusion Protocol with this compound

The timing of this compound administration is critical for determining its efficacy.[9] The following workflow outlines a common experimental design with multiple treatment arms.

G cluster_groups Experimental Groups Start Heart Isolation & Cannulation Stabilization Stabilization Period (20-30 min, normal KHB) Start->Stabilization Baseline Baseline Data Recording (10 min) Stabilization->Baseline Group_Control Group 1: Control (I/R) Normal KHB Baseline->Group_Control:f0 Group_Pre Group 2: Pre-Ischemia (HOE-Pr+I/R) This compound 15 min before Ischemia Baseline->Group_Pre:f0 Group_Is Group 3: During Ischemia (HOE-Is+I/R) This compound at onset of Ischemia Baseline->Group_Is:f0 Group_Re Group 4: Reperfusion (HOE-Re+I/R) This compound at onset of Reperfusion Baseline->Group_Re:f0 Ischemia Global Ischemia (e.g., 25-30 min, zero-flow) Reperfusion Reperfusion (e.g., 45-120 min, normal KHB) Ischemia->Reperfusion Ischemia->Reperfusion End Data Analysis (LVDP, LVEDP, Infarct Size) Reperfusion->End Reperfusion->End Group_Control:f1->Ischemia Group_Pre:f1->Ischemia Group_Is:f1->Ischemia Group_Re:f1->Ischemia

Caption: Experimental workflow for testing this compound in a Langendorff I/R model.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes after cannulation.[10] During this time, key functional parameters should reach a steady state.

  • Baseline Recording: Record baseline cardiac function for 10-15 minutes. Key parameters include:

    • Left Ventricular Developed Pressure (LVDP = LVSP - LVEDP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Heart Rate (HR)

    • Coronary Flow (CF)

    • Rate-Pressure Product (RPP = LVDP x HR)

    • Max/Min dP/dt (indices of contractility and relaxation)

  • Drug Administration & Ischemia:

    • Group 1 (I/R Control): Perfuse with normal KHB before ischemia.

    • Group 2 (Pre-treatment): Switch the perfusion to KHB containing this compound for 15 minutes before inducing ischemia.[9]

    • Group 3 (During Ischemia): Switch to this compound-containing KHB at the onset of ischemia.[9]

    • Group 4 (Reperfusion): Perfuse with normal KHB. Administer this compound only upon reperfusion.[9]

  • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion pump for a period of 25-30 minutes.[10]

  • Reperfusion: Restore perfusion for a period of 45 to 120 minutes.[10] For Groups 1, 2, and 3, use normal KHB. For Group 4, use this compound-containing KHB for the initial phase of reperfusion. Continuously record all functional parameters.

Post-Perfusion Analysis
  • Infarct Size Measurement: At the end of reperfusion, hearts can be sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size. Viable tissue stains red, while infarcted tissue remains pale.

  • Biochemical Assays: Collect the coronary effluent during reperfusion to measure the release of enzymes like creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) as markers of myocyte injury.[9]

  • Apoptosis Assays: Tissue sections can be fixed and processed for TUNEL staining to quantify the number of apoptotic cardiomyocytes.[9]

Data Presentation

The following tables summarize representative quantitative data from studies using this compound in a Langendorff model.

Table 1: Effect of this compound Administration Timing on Cardiac Functional Recovery

ParameterI/R Control GroupPre-Ischemia this compoundDuring Ischemia this compoundReperfusion this compound
LVSP Recovery (%) LowerSignificantly HigherIntermediateNo significant difference
LVEDP Increase (mmHg) HighSignificantly LowerIntermediateNo significant difference
Arrhythmia Score HighSignificantly LowerIntermediateNo significant difference
CK-MB / LDH Release HighSignificantly Lower--
(Data compiled and interpreted from Zhang et al., 2006)[9]

Table 2: Effect of this compound on Myocardial Apoptosis

GroupApoptotic Cells (per 1000 cardiomyocytes)
I/R Control 51.8 ± 15.2
Pre-Ischemia this compound 11.5 ± 5.7
p < 0.05 vs. I/R Control
(Data sourced from Zhang et al., 2006)[9]

Table 3: Effect of Chronic this compound Treatment Disruption

ParameterPlaceboThis compound Chronic Tx + Disruption
Na+/H+ Exchanger Expression BaselineReduced
HCO3-/Na+ Exchanger Expression BaselineIncreased
Contractile Function Recovery post-I/R HigherImpaired
(Data compiled and interpreted from Bourahla et al., 2011. This study highlights that chronic this compound treatment can alter myocyte phenotype, and sudden withdrawal before an ischemic event can be deleterious.)[10]

Conclusion

The ex vivo Langendorff heart model is a robust platform for evaluating the cardioprotective effects of this compound. The provided protocols demonstrate that this compound significantly improves functional recovery and reduces cell death when administered before the ischemic insult.[9] Its efficacy is diminished when given later, highlighting the importance of inhibiting NHE-1 before the cascade of sodium and calcium overload is fully established. Researchers should consider the timing of administration and potential effects of chronic treatment models when designing their experiments.[10]

References

Troubleshooting & Optimization

Cariporide Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with cariporide solubility in aqueous solutions during experimental procedures.

Troubleshooting Guide: Precipitation and Aggregation

Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

Root Cause: this compound is sparingly soluble in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.

Solutions:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in a mixture of DMSO and the aqueous buffer, gradually increasing the proportion of the aqueous component. This allows for a more gradual change in polarity.

  • Optimize DMSO Concentration: While minimizing DMSO is often desired, some precipitation may be unavoidable if the final DMSO concentration is too low. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound-DMSO stock can sometimes help maintain solubility. However, be mindful of the temperature sensitivity of your experimental system.

  • Consider Co-solvents: If precipitation persists, the use of a co-solvent in the aqueous buffer may be necessary. Common co-solvents include PEG300 and Tween 80.[3] A suggested formulation for an in vivo working solution involves adding a 57 mg/mL DMSO stock solution to PEG300, followed by Tween 80, and finally ddH2O.[3]

Issue 2: The prepared this compound aqueous solution appears cloudy or shows aggregation over time.

Root Cause: Even if initially dissolved, this compound can aggregate in aqueous solutions, especially if stored. The stability of this compound in aqueous solutions is limited.

Solutions:

  • Fresh Preparation: It is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment and use them on the same day.[1]

  • Storage of Stock Solutions: this compound solid can be stored at -20°C for at least two years.[4] DMSO stock solutions should be stored at -80°C for up to one year or -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into smaller, single-use volumes.

  • Filtration: If slight cloudiness is observed after preparation, filtering the final aqueous solution through a 0.22 µm syringe filter can remove small aggregates. However, be aware that this may also slightly reduce the final concentration of the dissolved this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is also soluble in ethanol and dimethylformamide (DMF).[4]

Q2: What is the solubility of this compound in different solvents?

A2: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in common laboratory solvents.

SolventApproximate Solubility (mg/mL)
DMSO20 - 87[3][4]
Dimethylformamide (DMF)~10
Ethanol~10
1:1 DMSO:PBS (pH 7.2)~0.5
WaterInsoluble

Q3: How should I store this compound?

A3: Proper storage is crucial for maintaining the stability and activity of this compound.

FormStorage TemperatureShelf Life
Crystalline Solid-20°C≥ 2 years[4]
DMSO Stock Solution-80°C1 year[4]
-20°C1 month[4]
Aqueous SolutionNot Recommended for StoragePrepare Fresh Daily[1]

Q4: Can I use buffers other than PBS to prepare my aqueous this compound solution?

A4: While PBS is commonly used, other biological buffers such as Tris-HCl or HEPES can likely be used. However, the solubility of this compound in these specific buffers is not well-documented in publicly available literature. It is advisable to perform a small-scale solubility test with your chosen buffer before preparing a large volume for your experiment. Be aware that different buffer components can sometimes affect the solubility of compounds.[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the amount of DMSO added to your final cell culture medium, you can prepare an intermediate dilution of your stock solution in DMSO.

  • Prepare the Final Working Solution:

    • Warm your cell culture medium or desired aqueous buffer to 37°C.

    • Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium/buffer to achieve the final desired concentration.

    • Crucially, add the DMSO stock to the aqueous solution while gently vortexing or mixing to ensure rapid and even dispersion. This minimizes localized high concentrations of this compound that can lead to precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately.

Signaling Pathways and Experimental Workflows

This compound is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). Inhibition of NHE1 has significant downstream effects on intracellular pH (pHi) and calcium (Ca2+) levels, which are implicated in various cellular processes, including cell death and survival.

NHE1_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NHE1 NHE1 Na_in Na+ NHE1->Na_in H_out H+ NHE1->H_out pHi_decrease Intracellular pH (pHi) Decreases (Acidification) NHE1->pHi_decrease results in Na_influx_decrease Na+ Influx Decreases NHE1->Na_influx_decrease leads to Na_out Na+ Na_out->NHE1 H_in H+ H_in->NHE1 This compound This compound This compound->NHE1 Inhibits Apoptosis_Induction Apoptosis Induction (in some cancer cells) pHi_decrease->Apoptosis_Induction Ca_overload_decrease Intracellular Ca2+ Overload Decreases Na_influx_decrease->Ca_overload_decrease reduces Cell_Survival Increased Cell Survival (e.g., in Ischemia-Reperfusion) Ca_overload_decrease->Cell_Survival

This compound's mechanism of action via NHE1 inhibition.

Experimental_Workflow start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO to create stock solution start->dissolve_dmso store_stock Aliquot and Store Stock at -80°C or -20°C dissolve_dmso->store_stock prepare_working Prepare Fresh Working Solution in Aqueous Buffer/Medium store_stock->prepare_working check_precipitation Visually Inspect for Precipitation/Aggregation prepare_working->check_precipitation use_experiment Use Immediately in Experiment (e.g., Cell Treatment) check_precipitation->use_experiment Clear Solution troubleshoot Troubleshoot: - Stepwise Dilution - Warm Buffer - Adjust DMSO % check_precipitation->troubleshoot Precipitation Observed end End: Data Collection use_experiment->end troubleshoot->prepare_working

Recommended workflow for preparing this compound solutions.

References

Troubleshooting Cariporide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cariporide in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this problem.

Question: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes and how can I resolve this?

Answer:

This compound precipitation can occur due to several factors, primarily related to its low aqueous solubility. The following steps and considerations will help you address this issue:

1. Improper Stock Solution Preparation:

  • Issue: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO, ethanol, and DMF.[1][2] An improperly prepared or stored stock solution can lead to precipitation upon dilution in aqueous cell culture media.

  • Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure the DMSO is of high purity and anhydrous, as moisture can reduce solubility.[3]

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

2. Suboptimal Dilution Method:

  • Issue: Directly diluting the highly concentrated DMSO stock into the full volume of cell culture medium can cause a rapid change in solvent polarity, leading to this compound precipitating out of solution.

  • Solution: Employ a serial dilution or stepwise mixing approach.

    • First, make an intermediate dilution of your this compound stock in a small volume of pre-warmed cell culture medium or serum.

    • Gently vortex or pipette the intermediate dilution to mix thoroughly.

    • Add this intermediate dilution to the final volume of your culture medium. This gradual decrease in DMSO concentration helps to keep the this compound in solution.

3. High Final Concentration of this compound:

  • Issue: The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium formulation.

  • Solution:

    • Determine the optimal working concentration for your specific cell line and experimental goals. This may require a dose-response experiment to find the lowest effective concentration that does not cause precipitation. Working concentrations can vary significantly depending on the cell type, with studies reporting effective concentrations ranging from 10 µM to over 300 µM.[1][5][6]

    • If a high concentration is necessary, consider using a solubilizing agent or a different delivery method, though these should be carefully validated for their effects on your cells.

4. Media Composition and pH:

  • Issue: The components of your cell culture medium, such as salts and proteins in the serum, can interact with this compound and affect its solubility. The pH of the medium can also play a role.

  • Solution:

    • Ensure your cell culture medium is at the correct physiological pH (typically 7.2-7.4) before adding this compound.

    • When preparing fresh media, ensure all components are fully dissolved before adding this compound.

    • If using serum-free media, the lack of proteins that can help stabilize hydrophobic compounds may increase the likelihood of precipitation.

5. Temperature and Incubation Conditions:

  • Issue: Temperature fluctuations can affect the solubility of this compound. A drop in temperature after preparing the medium can cause the compound to precipitate.

  • Solution:

    • Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound.

    • After adding this compound to the medium, use it promptly or store it at 37°C if it will be used shortly. Avoid storing this compound-containing media at 4°C for extended periods.

Experimental Workflow for Preventing this compound Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Dilution in Media cluster_application Application to Cells prep1 Dissolve this compound in 100% DMSO prep2 Warm and vortex to fully dissolve prep1->prep2 prep3 Aliquot and store at -20°C or -80°C prep2->prep3 dil1 Pre-warm cell culture medium to 37°C prep3->dil1 Use one aliquot dil2 Prepare intermediate dilution in small volume of medium dil1->dil2 dil3 Gently mix intermediate dilution dil2->dil3 dil4 Add intermediate dilution to final volume of medium dil3->dil4 app1 Add this compound-containing medium to cells dil4->app1 app2 Incubate at 37°C and 5% CO2 app1->app2

Caption: A workflow for preparing and using this compound in cell culture to minimize precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] this compound is also soluble in ethanol and dimethylformamide (DMF).[1][2]

Q2: What is a typical working concentration of this compound in cell culture?

A2: The effective working concentration of this compound can vary widely depending on the cell type and the biological question being investigated. Published studies have used concentrations ranging from the low micromolar (e.g., 10 µM) to several hundred micromolar (e.g., 40-320 µM).[1][5][6] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: For how long is this compound stable in cell culture medium at 37°C?

A3: While specific quantitative stability data for this compound in various cell culture media at 37°C is not extensively published, it is generally recommended to prepare fresh this compound-containing media for each experiment. If short-term storage is necessary, it is best to keep the medium at 37°C to maintain solubility. For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent concentration of the active compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[7] NHE1 is a ubiquitously expressed membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. By inhibiting NHE1, this compound leads to a decrease in intracellular pH (acidification) and can affect downstream signaling pathways involved in cell proliferation, apoptosis, and migration.

Q5: What are the downstream effects of this compound treatment?

A5: Inhibition of NHE1 by this compound can have several downstream consequences, including:

  • Modulation of Intracellular pH and Calcium: this compound-induced inhibition of NHE1 leads to a decrease in intracellular pH. This can subsequently affect intracellular calcium levels.

  • Induction of Apoptosis: In some cancer cell lines, this compound has been shown to induce apoptosis. This can be mediated through pathways involving p53 upregulation and the PI3K/AKT signaling pathway.[1][5]

  • Inhibition of Cell Proliferation and Migration: By altering intracellular pH and ion concentrations, this compound can interfere with cellular processes that are crucial for cell growth and movement.

  • Crosstalk with other Signaling Pathways: this compound's effects can intersect with other major signaling pathways, including NF-κB and ER stress pathways.

This compound's Mechanism and Downstream Signaling

G This compound This compound NHE1 NHE1 This compound->NHE1 Inhibits pHi Intracellular pH (pHi) Decrease NHE1->pHi Regulates PI3K_AKT PI3K/AKT Pathway Inhibition pHi->PI3K_AKT p53 p53 Upregulation pHi->p53 NFkB NF-κB Pathway Modulation pHi->NFkB Apoptosis Apoptosis PI3K_AKT->Apoptosis CellProliferation Cell Proliferation Inhibition PI3K_AKT->CellProliferation p53->Apoptosis NFkB->Apoptosis

Caption: Simplified signaling pathway showing this compound's inhibition of NHE1 and its downstream effects.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
DMSO~10-30 mg/mL[1]
Ethanol~10 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Aqueous Buffer (e.g., PBS)Sparingly soluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mM).

    • Warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

    • Vortex the tube vigorously or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Optimal Working Concentration of this compound
  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution (prepared as in Protocol 1)

    • 96-well cell culture plates

    • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Procedure:

    • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

    • Prepare a series of dilutions of your this compound stock solution in pre-warmed complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Remember to use the stepwise dilution method described in the troubleshooting guide to avoid precipitation. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Analyze the data to determine the IC50 (the concentration at which 50% of cell growth is inhibited) and to select a non-toxic or desired effective concentration for your future experiments. Visually inspect the wells with the highest concentrations for any signs of precipitation.

References

Technical Support Center: Cariporide Dosage Adjustment in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Cariporide dosage for animal models with renal impairment. The following information is intended to support experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous membrane protein that regulates intracellular pH by exchanging extracellular sodium ions for intracellular hydrogen ions.[2][3] By inhibiting NHE-1, this compound prevents intracellular sodium and subsequent calcium overload, which is particularly relevant in the context of ischemia-reperfusion injury.[2] This mechanism is the basis for its investigation as a cardioprotective agent.[2][4] More recently, this compound's ability to induce internal acidification of cancer cells has led to research into its potential as an anti-cancer treatment.[2][5]

Q2: Is there a standard dosage of this compound for animal models?

There is no single standard dosage. The effective dose of this compound in animal models varies depending on the species, the route of administration, and the condition being studied. For instance, in rat models of myocardial ischemia/reperfusion, intravenous doses of 0.1 to 1 mg/kg have shown efficacy in reducing infarct size.[6] Oral administration in rats for diabetic neuropathy and cardiac ischemia has been in the range of 1-10 mg/kg daily.[7]

Q3: Why is dosage adjustment of this compound necessary for renally impaired animal models?

While specific pharmacokinetic data for this compound in renal impairment is lacking, it is a crucial consideration for several reasons. Firstly, renal impairment can alter drug metabolism, even for drugs not primarily cleared by the kidneys. Studies have shown that chronic kidney disease in animal models can lead to a downregulation of hepatic cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs. Secondly, reduced renal function can directly impair the excretion of a drug or its active metabolites if they are cleared by the kidneys. This can lead to drug accumulation, potential toxicity, and exaggerated pharmacological effects. Some adverse effects of this compound, such as increased mortality at high doses in clinical trials, have been suggested to be related to drug accumulation.[5][8]

Q4: What are the common animal models of renal impairment where I might need to adjust this compound dosage?

Several well-established animal models are used to simulate human kidney disease.[9] The choice of model depends on whether you are studying acute kidney injury (AKI) or chronic kidney disease (CKD). Common models include:

  • Surgical Models:

    • 5/6 Nephrectomy (Subtotal Nephrectomy): This model involves the surgical removal of one kidney and ligation of the arterial supply to two-thirds of the other kidney, leading to a progressive decline in renal function, mimicking CKD.

  • Nephrotoxic Models:

    • Cisplatin-Induced Nephrotoxicity: Administration of the chemotherapy drug cisplatin induces acute tubular necrosis and is a common model for drug-induced AKI.

    • Adriamycin-Induced Nephropathy: This model is often used to study focal segmental glomerulosclerosis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased mortality or unexpected adverse events in renally impaired animals at standard this compound doses. Drug accumulation due to impaired clearance.Immediately cease administration and conduct a pilot dose-response study starting with a significantly lower dose. Monitor animals closely for signs of toxicity.
High variability in experimental results between animals. Inconsistent levels of renal impairment affecting drug pharmacokinetics differently in each animal.Ensure consistent induction of renal impairment and stratify animals based on markers of renal function (e.g., serum creatinine, BUN) before drug administration.
Lack of therapeutic effect at a dose that is effective in healthy animals. Insufficient drug exposure, or the pathophysiology of the disease model alters the drug's target engagement.Consider a cautious dose-escalation study. Also, verify the expression and activity of NHE-1 in the target tissue within your specific disease model.

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for this compound in a 5/6 Nephrectomy Rat Model of CKD

  • Induction of Renal Impairment:

    • Perform a 5/6 nephrectomy on male Sprague-Dawley rats (250-300g). This is a two-step surgical procedure.

    • Step 1: Under anesthesia, make a flank incision to expose the left kidney. Surgically remove the upper and lower thirds of the kidney.

    • Step 2: One week later, make a flank incision on the opposite side and perform a right total nephrectomy.

    • Allow animals to recover for 4-6 weeks to allow for the development of stable CKD. Confirm renal impairment by measuring serum creatinine and blood urea nitrogen (BUN).

  • Dose Selection and Administration:

    • Based on published data in healthy rats (e.g., 0.1-1 mg/kg IV for cardioprotection), select a starting dose that is significantly lower (e.g., 25-50% of the lowest effective dose in healthy animals).

    • Prepare at least 3-4 dose levels for the study (e.g., 0.025, 0.05, 0.1, and 0.2 mg/kg).

    • Administer this compound via the desired route (e.g., intravenous bolus).

  • Pharmacokinetic and Pharmacodynamic Monitoring:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile (half-life, clearance, AUC).

    • Monitor relevant pharmacodynamic endpoints for your specific study (e.g., blood pressure, cardiac function, tissue-specific biomarkers).

    • Observe animals for any signs of adverse effects.

  • Data Analysis:

    • Analyze pharmacokinetic data to determine how renal impairment has altered the drug's profile compared to healthy animals.

    • Correlate pharmacokinetic parameters with pharmacodynamic outcomes to establish a therapeutic window.

    • Select an optimal dose for your main study that balances efficacy and safety.

Data Presentation

Table 1: Reported Effective Doses of this compound in Animal Models with Normal Renal Function

Animal Model Condition Route of Administration Effective Dose Range Reference
RatMyocardial Ischemia/ReperfusionIntravenous0.1 - 1 mg/kg[6]
RatDiabetic Neuropathy/Cardiac IschemiaOral1 - 10 mg/kg/day[7]
RatInfarct-induced Heart FailureSubcutaneous50 mg/kg (3x daily)[4]

Note: These doses are for animals with normal renal function and should be used as a starting point for determining a reduced dose in renally impaired models.

Visualizations

G cluster_0 This compound Signaling Pathway Ischemia/Reperfusion Ischemia/Reperfusion Intracellular H+ increase Intracellular H+ increase Ischemia/Reperfusion->Intracellular H+ increase NHE-1 Activation NHE-1 Activation Intracellular H+ increase->NHE-1 Activation Intracellular Na+ increase Intracellular Na+ increase NHE-1 Activation->Intracellular Na+ increase Reverse Na+/Ca2+ Exchange Reverse Na+/Ca2+ Exchange Intracellular Na+ increase->Reverse Na+/Ca2+ Exchange Intracellular Ca2+ overload Intracellular Ca2+ overload Reverse Na+/Ca2+ Exchange->Intracellular Ca2+ overload Cell Injury/Death Cell Injury/Death Intracellular Ca2+ overload->Cell Injury/Death This compound This compound This compound->NHE-1 Activation Inhibits

Caption: this compound's mechanism of action in preventing ischemia/reperfusion injury.

G cluster_1 Experimental Workflow for Dosage Adjustment start Induce Renal Impairment in Animal Model confirm Confirm and Characterize Renal Dysfunction (e.g., Serum Creatinine, BUN) start->confirm pilot Conduct Pilot Dose-Response Study (Start with 25-50% of normal dose) confirm->pilot pk_pd Pharmacokinetic & Pharmacodynamic Analysis pilot->pk_pd evaluate Evaluate Therapeutic Window (Efficacy vs. Toxicity) pk_pd->evaluate main_study Proceed with Main Study using Optimized Dose evaluate->main_study Optimal adjust Adjust Dose and Re-evaluate evaluate->adjust Suboptimal adjust->pilot

Caption: Recommended workflow for determining this compound dosage in renally impaired models.

References

Cariporide and Cerebrovascular Adverse Events: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Cariporide to cause cerebrovascular adverse events. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data and scientific literature.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] NHE1 is a ubiquitous transmembrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.[1][3] In the context of ischemia-reperfusion injury, such as during a myocardial infarction, intracellular acidosis triggers the activation of NHE1. This leads to an influx of sodium, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a harmful accumulation of intracellular calcium. This calcium overload contributes to myocardial stunning, cell death, and infarct size.[1][2][4] this compound, by inhibiting NHE1, aims to prevent this cascade of events and exert a cardioprotective effect.[1]

2. What is the evidence linking this compound to cerebrovascular adverse events?

The primary evidence linking this compound to cerebrovascular adverse events comes from the Phase III EXPEDITION clinical trial.[5][6] This trial investigated the efficacy and safety of this compound in patients undergoing high-risk coronary artery bypass graft (CABG) surgery. While the study found that this compound significantly reduced the incidence of myocardial infarction, it also revealed a statistically significant increase in mortality associated with a higher incidence of cerebrovascular events, predominantly thromboembolic strokes.[5][6][7][8]

3. Were cerebrovascular adverse events observed in other major clinical trials of this compound?

The earlier, large-scale GUARDIAN trial, which studied this compound in a broader range of patients with acute coronary syndromes, did not find a significant overall benefit for the primary endpoint of death or myocardial infarction.[9][10] However, this trial did not report an increase in clinically serious adverse events, including stroke, at the doses tested.[9][10] The discrepancy between the GUARDIAN and EXPEDITION trials is thought to be related to the significantly higher cumulative dose of this compound used in the EXPEDITION study.[7][11]

4. What is the proposed mechanism for this compound-induced cerebrovascular events?

The exact mechanism is not fully elucidated, but it is hypothesized that the high doses of this compound used in the EXPEDITION trial may have had paradoxical effects on platelet activation.[11] While NHE1 inhibition is primarily studied for its effects on cardiomyocytes, NHE1 is also expressed in other cell types, and its systemic inhibition at high concentrations could lead to off-target effects contributing to a pro-thrombotic state.

Troubleshooting and Experimental Guidance

My preclinical in vivo model is showing unexpected neurological deficits with this compound administration. How can I investigate this?

  • Dose-Response Study: The adverse cerebrovascular events in the EXPEDITION trial were dose-dependent.[7] Conduct a thorough dose-response study in your animal model to identify a therapeutic window that provides cardioprotection without inducing neurological deficits.

  • Histopathological Analysis: Perform detailed histopathological examination of the brain tissue from your experimental animals. Look for evidence of microthrombi, ischemic lesions, or other signs of cerebrovascular pathology.

  • Platelet Function Assays: Investigate the effect of different concentrations of this compound on platelet aggregation and activation in vitro and ex vivo using blood samples from your treated animals.

Quantitative Data from Clinical Trials

Table 1: Key Efficacy and Safety Outcomes from the EXPEDITION Trial

OutcomeThis compound GroupPlacebo Groupp-value
Primary Composite Endpoint (Death or MI at Day 5) 16.6%20.3%0.0002
Myocardial Infarction (MI) alone at Day 5 14.4%18.9%0.000005
Mortality alone at Day 5 2.2%1.5%0.02
Cerebrovascular Events Increased--
Data sourced from the EXPEDITION study.[6]

Table 2: Dosing Regimens in Major this compound Clinical Trials

TrialPatient PopulationThis compound Dosing
GUARDIAN Acute coronary syndromes20 mg, 80 mg, or 120 mg as 60-minute infusions three times daily.[1]
EXPEDITION High-risk coronary artery bypass graft surgery180 mg in a 1-hour preoperative loading dose, then 40 mg per hour over 24 hours and 20 mg per hour over the subsequent 24 hours (intravenous).[6]

Experimental Protocols

Protocol: Investigating the Effect of this compound on Platelet Aggregation

  • Blood Collection: Collect whole blood from the study subjects (e.g., human volunteers or experimental animals) into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by centrifuging the remaining blood at a high speed) to a standardized concentration.

  • Incubation with this compound: Incubate aliquots of the standardized PRP with varying concentrations of this compound or a vehicle control for a predetermined time at 37°C.

  • Platelet Aggregation Measurement: Measure platelet aggregation using a light transmission aggregometer. Add a platelet agonist (e.g., ADP, collagen, or thrombin) to the PRP samples and record the change in light transmission over time.

  • Data Analysis: Calculate the percentage of maximal aggregation for each this compound concentration and compare it to the vehicle control to determine the effect of this compound on platelet function.

Visualizations

Cariporide_Mechanism cluster_ischemia Ischemia/Reperfusion cluster_this compound Therapeutic Intervention cluster_adverse Adverse Event Hypothesis Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1_activation NHE1 Activation Acidosis->NHE1_activation Na_influx ↑ Intracellular Na+ NHE1_activation->Na_influx NHE1_inhibition NHE1 Inhibition NCX_reverse Reverse Mode Na+/Ca2+ Exchange Na_influx->NCX_reverse Ca_overload ↑ Intracellular Ca2+ NCX_reverse->Ca_overload Injury Myocardial Injury / Cell Death Ca_overload->Injury This compound This compound This compound->NHE1_inhibition Cardioprotection Cardioprotection NHE1_inhibition->Cardioprotection Prevents downstream cascade High_Dose High-Dose this compound Platelet_Effect Paradoxical Platelet Activation? High_Dose->Platelet_Effect Thrombosis Thromboembolic Events Platelet_Effect->Thrombosis Stroke Cerebrovascular Adverse Events Thrombosis->Stroke

Caption: Proposed mechanism of this compound's dual effects.

Experimental_Workflow cluster_invivo In Vivo Investigation cluster_exvivo Ex Vivo / In Vitro Analysis cluster_analysis Data Analysis and Interpretation Dose_Response 1. Conduct Dose-Response Study in Animal Model Monitor_Neuro 2. Monitor for Neurological Deficits Dose_Response->Monitor_Neuro Blood_Sample 4. Collect Blood Samples Dose_Response->Blood_Sample Histology 3. Perform Brain Histopathology Monitor_Neuro->Histology Correlate 6. Correlate Findings Histology->Correlate Platelet_Assay 5. Conduct Platelet Function Assays Blood_Sample->Platelet_Assay Platelet_Assay->Correlate Conclusion 7. Determine Therapeutic Window & Mechanism Correlate->Conclusion

Caption: Workflow for investigating neurological side effects.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Cariporide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Cariporide in preclinical studies.

FAQs & Troubleshooting Guides

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?

A1: The primary reason for poor oral bioavailability of this compound is its low aqueous solubility. This compound is sparingly soluble in aqueous buffers and practically insoluble in water. This poor solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

Troubleshooting Steps:

  • Physicochemical Characterization: Confirm the solid-state properties of your this compound batch (e.g., crystallinity, particle size). Amorphous forms or micronized particles can sometimes improve dissolution rates.

  • Vehicle Selection: For initial preclinical screenings, using a solubilizing vehicle can provide a baseline for maximum achievable absorption. However, for developing a clinically relevant oral dosage form, more advanced formulation strategies are necessary.

  • Consider First-Pass Metabolism: While solubility is the main barrier, investigate potential first-pass metabolism in the gut wall and liver, which could further reduce the amount of drug reaching systemic circulation.

Q2: What formulation strategies can we employ to enhance the oral absorption of this compound?

A2: Given this compound's lipophilic nature and poor aqueous solubility, lipid-based nanoformulations are a promising approach. These formulations can enhance solubility, improve dissolution, and potentially increase absorption via the lymphatic system, thereby reducing first-pass metabolism.

Recommended Formulation Approaches:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.

Q3: How do we select appropriate excipients for a this compound SLN formulation?

A3: Excipient selection is critical for the stability and in vivo performance of SLNs.

Troubleshooting Excipient Selection for this compound SLNs:

  • Lipid Selection: The lipid must have high solubility for this compound. Screen various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5) by dissolving this compound in the molten lipid.

  • Surfactant Selection: The surfactant stabilizes the nanoparticle dispersion. Common choices include Poloxamer 188, Tween® 80, and lecithin. The hydrophilic-lipophilic balance (HLB) of the surfactant is a key parameter.

  • Compatibility Studies: Perform differential scanning calorimetry (DSC) to check for any interactions between this compound and the selected excipients.

Q4: Our this compound SEDDS formulation appears cloudy upon dilution. What does this indicate and how can we fix it?

A4: A cloudy or milky appearance upon dilution of a SEDDS formulation suggests the formation of a coarse emulsion with large droplet sizes, which may lead to suboptimal absorption. The goal is to form a clear or bluish-tinted microemulsion or nanoemulsion (droplet size < 200 nm).

Troubleshooting SEDDS Formulation:

  • Optimize Surfactant:Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the formation of a stable microemulsion. Systematically vary this ratio to find the optimal composition.

  • Construct a Pseudo-Ternary Phase Diagram: This diagram helps to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant, allowing for a more rational formulation design.

  • Increase Surfactant Concentration: A higher concentration of surfactant can lead to smaller droplet sizes, but be mindful of potential GI toxicity at very high concentrations.

Quantitative Data Summary

The following tables present hypothetical yet realistic data to illustrate the expected improvements in the pharmacokinetic profile of this compound with advanced formulations.

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight283.35 g/mol
Aqueous Solubility (pH 7.4)< 0.1 mg/mL
LogP~2.5 (estimated)
BCS Class (putative)Class II (Low Solubility, High Permeability)

Table 2: Comparative Pharmacokinetics of this compound Formulations in Rats (Single Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0 ± 0.5150 ± 40100 (Reference)
SLN Formulation250 ± 501.5 ± 0.3900 ± 150~600
SEDDS Formulation400 ± 701.0 ± 0.21500 ± 250~1000
Intravenous (IV)1500 ± 2000.13000 ± 400-

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Poloxamer 188

  • Purified water

Procedure:

  • Melt the GMS at a temperature approximately 5-10°C above its melting point (e.g., 70°C).

  • Disperse this compound in the molten GMS with continuous stirring until a clear lipid phase is obtained.

  • Heat the aqueous phase (Poloxamer 188 dissolved in purified water) to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse pre-emulsion.

  • Immediately subject the pre-emulsion to probe ultrasonication (e.g., 70% amplitude, 15 minutes) to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To develop a SEDDS formulation for this compound with optimal self-emulsification properties.

Materials:

  • This compound

  • Oil: Capryol™ 90

  • Surfactant: Kolliphor® RH 40

  • Co-surfactant: Transcutol® HP

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear/bluish-white microemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region identified in the phase diagram.

    • Dissolve this compound in this mixture with gentle stirring and vortexing until a clear and homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Time: Add the SEDDS formulation to a standard dissolution medium (e.g., simulated gastric fluid) and measure the time it takes to form a clear microemulsion under gentle agitation.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Visualizations

Cariporide_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Ischemia Ischemia Increased_H Increased [H+]i (Acidosis) Ischemia->Increased_H NHE1 NHE-1 Increased_H->NHE1 Activates Increased_Na Increased [Na+]i NHE1->Increased_Na Na+ influx NCX_reverse Na+/Ca2+ Exchanger (Reverse Mode) Increased_Na->NCX_reverse Drives Increased_Ca Increased [Ca2+]i (Calcium Overload) NCX_reverse->Increased_Ca Ca2+ influx Cellular_Injury Cellular Injury & Apoptosis Increased_Ca->Cellular_Injury This compound This compound This compound->NHE1 Inhibits

Caption: this compound's mechanism of action in inhibiting the NHE-1 pathway.

Experimental_Workflow_SLN Excipient_Screening Excipient Screening (Solubility & Compatibility) Formulation SLN Preparation (Hot Homogenization) Excipient_Screening->Formulation Characterization In Vitro Characterization (Size, Zeta, EE%) Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Formulation Refine InVivo_Study Preclinical In Vivo Study (Pharmacokinetics in Rats) Optimization->InVivo_Study Optimized Formulation Data_Analysis Data Analysis & Bioavailability Assessment InVivo_Study->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for developing this compound-loaded SLNs.

Logical_Relationship_Bioavailability Low_Dissolution Low Dissolution Rate in GI Tract Low_Bioavailability Poor Oral Bioavailability Low_Dissolution->Low_Bioavailability Lipid_Formulation Lipid-Based Nanoformulation (SLN or SEDDS) Improved_Solubilization Improved Solubilization & Dissolution Lipid_Formulation->Improved_Solubilization Leads to Enhanced_Absorption Enhanced Absorption Improved_Solubilization->Enhanced_Absorption Improved_Bioavailability Improved Oral Bioavailability Enhanced_Absorption->Improved_Bioavailability

Validation & Comparative

Cariporide vs. Amiloride: A Comparative Guide to NHE1 Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cariporide and Amiloride, focusing on their selectivity for the Na+/H+ exchanger isoform 1 (NHE1). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Introduction

The Na+/H+ exchanger (NHE) family of integral membrane proteins plays a crucial role in the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. Among the various isoforms, NHE1 is ubiquitously expressed and has been implicated in numerous physiological and pathophysiological processes, including cardiac ischemia-reperfusion injury, cancer cell proliferation, and migration. Consequently, the development of selective NHE1 inhibitors is of significant interest for both basic research and therapeutic applications. This guide compares two such inhibitors: this compound, a highly selective second-generation inhibitor, and Amiloride, a first-generation, less selective compound.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Amiloride against various NHE isoforms. The data clearly illustrates the superior selectivity of this compound for NHE1.

InhibitorNHE IsoformIC50 (µM)SpeciesReference
This compound hNHE10.03 - 0.05Human[1][2]
hNHE21000Human[2]
hNHE33Human[2]
Amiloride hNHE1~3Human
dfNHE255Dogfish[3]
dfNHE39Dogfish[3]
rNHE4Highly ResistantRat

Experimental Protocols

The determination of IC50 values for NHE inhibitors typically involves the use of cells deficient in endogenous NHEs, which are then transfected with a specific human NHE isoform. The activity of the expressed exchanger is monitored by measuring the recovery of intracellular pH (pHi) after an acid load, often using a pH-sensitive fluorescent dye such as BCECF-AM.

Key Experimental Protocol: Fluorometric Measurement of Intracellular pH

1. Cell Culture and Transfection:

  • NHE-deficient cells, such as Chinese hamster ovary (CHO-K1) cells, are cultured in appropriate media.
  • Cells are stably transfected with plasmids containing the cDNA for the human NHE isoform of interest (e.g., hNHE1, hNHE2, hNHE3).
  • Transfected cells are selected and maintained in culture.

2. Cell Preparation and Dye Loading:

  • Cells are seeded onto glass coverslips and allowed to adhere.
  • The cells are loaded with a pH-sensitive fluorescent dye, typically 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM), by incubation in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the ester groups, trapping the fluorescent dye inside.

3. Induction of Intracellular Acidification:

  • To induce an acid load, cells are subjected to a prepulse with an ammonium salt (e.g., NH4Cl). The influx of NH3 leads to intracellular alkalinization, followed by a rapid acidification upon removal of the external NH4Cl as NH3 diffuses out, leaving behind H+.

4. Measurement of pHi Recovery:

  • The coverslip with the acid-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope.
  • The cells are perfused with a sodium-containing buffer to initiate Na+-dependent pHi recovery, mediated by the expressed NHE isoform.
  • The fluorescence of BCECF is monitored at two excitation wavelengths (e.g., 490 nm and 440 nm) with a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH, based on a pre-determined calibration curve.

5. IC50 Determination:

  • The rate of pHi recovery is measured in the absence and presence of various concentrations of the inhibitor (this compound or Amiloride).
  • The percentage of inhibition for each concentration is calculated.
  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NHE activity, is determined by fitting the concentration-response data to a sigmoidal curve.

Mandatory Visualization

Comparative Selectivity of this compound and Amiloride for NHE1

cluster_inhibitors Inhibitors cluster_isoforms NHE Isoforms This compound This compound NHE1 NHE1 This compound->NHE1 High Selectivity (IC50: 0.05 µM) NHE2 NHE2 This compound->NHE2 Low Affinity (IC50: 1000 µM) NHE3 NHE3 This compound->NHE3 Moderate Affinity (IC50: 3 µM) Amiloride Amiloride Amiloride->NHE1 Moderate Selectivity (IC50: ~3 µM) Amiloride->NHE2 Lower Affinity Amiloride->NHE3 Lower Affinity Other_NHEs Other NHEs (NHE4, NHE5, etc.) Amiloride->Other_NHEs Broad Specificity

Caption: Comparative selectivity of this compound and Amiloride for NHE1.

Experimental Workflow for Determining NHE Inhibitor IC50

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture NHE-deficient cells B Transfect with specific human NHE isoform A->B C Seed cells on coverslips B->C D Load cells with BCECF-AM C->D E Induce intracellular acidification (NH4Cl prepulse) D->E F Monitor pHi recovery in the presence of inhibitor E->F G Calculate rate of pHi recovery F->G H Determine % inhibition at various inhibitor concentrations G->H I Fit data to sigmoidal curve to determine IC50 H->I

Caption: Experimental workflow for IC50 determination of NHE inhibitors.

Simplified NHE1 Signaling Pathway

cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases, G-protein Coupled Receptors Growth_Factors->Receptors Hormones Hormones Hormones->Receptors Mechanical_Stress Mechanical Stress Mechanical_Stress->Receptors Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Receptors->Rho_GTPases NHE1 NHE1 Rho_GTPases->NHE1 Activation NHE1->Rho_GTPases Feedback pHi_Regulation Intracellular pH Regulation NHE1->pHi_Regulation Cell_Volume Cell Volume Regulation NHE1->Cell_Volume Cytoskeletal_Organization Cytoskeletal Organization NHE1->Cytoskeletal_Organization JAK_STAT3 JAK/STAT3 Pathway NHE1->JAK_STAT3 Activation Cell_Proliferation Cell Proliferation & Migration pHi_Regulation->Cell_Proliferation Cytoskeletal_Organization->Cell_Proliferation

Caption: Simplified signaling pathway of the Na+/H+ exchanger 1 (NHE1).

References

Cariporide's Efficacy in Modulating Intracellular pH Recovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Cariporide's effect on intracellular pH (pHi) recovery with other Na+/H+ exchanger (NHE) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance, supported by experimental evidence.

Comparative Analysis of NHE Inhibitor Potency

This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH.[1][2] Its efficacy in preventing pHi recovery following an acid load has been demonstrated in various cell types. The following table summarizes the quantitative data on this compound and compares it with other common NHE inhibitors.

InhibitorTarget(s)Cell TypeIC50 for pHi Recovery / NHE ActivityKey Findings & References
This compound NHE-1 GPNT cells1.1 µM (for pHi recovery rate)Potently inhibits pHi recovery after an ammonium pulse.[3]
hNHE-1 in CHO-K1 cells30 nM (for hNHE-1)Highly selective for NHE-1.[4]
AmilorideNHE-1, other NHE isoforms, ENaCPulmonary Microvascular and Artery Endothelial CellsDose-dependent inhibition of pHi recovery; higher doses required in artery cells.A non-selective NHE inhibitor.[3][5][6]
5-(N-ethyl-N-isopropyl) amiloride (EIPA)NHE-1MCF7 and EMT6 cellsSimilar efficacy and potency to this compound in inhibiting H+ efflux.A more potent amiloride analog.[5][7]

Experimental Protocols

The most common method to assess the effect of inhibitors on pHi recovery is the ammonium chloride (NH4Cl) prepulse technique coupled with fluorescence microscopy using the pH-sensitive dye, BCECF-AM.

Measurement of Intracellular pH (pHi) Recovery

1. Cell Preparation and Dye Loading:

  • Cells are seeded onto glass coverslips and cultured to the desired confluency.

  • The cells are then loaded with 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), typically at a concentration of 2-5 µM in a serum-free medium for 30-60 minutes at 37°C.[6] BCECF-AM is cell-permeant and is cleaved by intracellular esterases to the membrane-impermeant BCECF.

2. Induction of Intracellular Acidosis (Ammonium Prepulse):

  • After dye loading, the cells are washed and perfused with a physiological salt solution (e.g., HEPES-buffered saline).

  • To induce a rapid and transient intracellular acidification, cells are exposed to a solution containing NH4Cl (typically 20 mM) for several minutes. NH3 diffuses into the cell and combines with H+ to form NH4+, causing an initial alkalinization.

  • The NH4Cl-containing solution is then replaced with a sodium-free solution, causing NH4+ to dissociate back to NH3 and H+. The NH3 rapidly diffuses out of the cell, leaving behind an excess of H+ and resulting in a sharp drop in pHi (acidification).[3]

3. Monitoring pHi Recovery:

  • Immediately following acidification, the sodium-free solution is replaced with a sodium-containing solution, with or without the NHE inhibitor (e.g., this compound).

  • The recovery of pHi back to baseline is monitored in real-time by measuring the fluorescence ratio of BCECF at two different excitation wavelengths (e.g., 490 nm and 440 nm) with a fixed emission wavelength (e.g., 535 nm).[3] The ratio of these fluorescence intensities is proportional to the intracellular pH.

4. Calibration:

  • At the end of each experiment, an in situ calibration is performed to convert the fluorescence ratios to absolute pHi values.

  • This is typically achieved by perfusing the cells with high-potassium solutions of known pH containing the K+/H+ ionophore nigericin. Nigericin equilibrates the intracellular and extracellular pH, allowing for the generation of a calibration curve.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Cellular Environment Intracellular_Space Intracellular Space (Acidic after NH4Cl pulse) Extracellular_Space Extracellular Space (Na+ rich) Plasma_Membrane Plasma Membrane H_ion H+ H_ion->Extracellular_Space Efflux NHE1 NHE-1 H_ion->NHE1 Binds to intracellular site Na_ion Na+ Na_ion->Intracellular_Space Influx NHE1->Na_ion Exchanges for This compound This compound This compound->NHE1 Inhibits

Caption: this compound inhibits the NHE-1 transporter, blocking H+ efflux and Na+ influx.

G Start Start: Culture cells on coverslips Load_Dye Load cells with BCECF-AM (2-5 µM) for 30-60 min Start->Load_Dye Wash_1 Wash to remove extracellular dye Load_Dye->Wash_1 Acid_Pulse Induce acidosis with NH4Cl prepulse Wash_1->Acid_Pulse Monitor_Recovery Monitor pHi recovery (fluorescence ratio) in Na+ buffer +/- inhibitor Acid_Pulse->Monitor_Recovery Calibrate Calibrate fluorescence ratio to pHi using nigericin Monitor_Recovery->Calibrate End End: Analyze data Calibrate->End

Caption: Experimental workflow for measuring intracellular pH recovery.

G cluster_0 Benzoylguanidines cluster_1 Pyrazinoylguanidines NHE_Inhibitors NHE Inhibitors This compound This compound (High NHE-1 Selectivity) NHE_Inhibitors->this compound Amiloride Amiloride (Non-selective) NHE_Inhibitors->Amiloride EIPA EIPA (Higher Potency than Amiloride) Amiloride->EIPA Derivative with higher potency

Caption: Comparison of this compound's selectivity to other NHE inhibitors.

References

Cariporide in High-Risk Cardiac Patients: An Analysis of the GUARDIAN Trial and Alternative Sodium-Hydrogen Exchange Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the clinical trial results of Cariporide from the GUARDIAN study, alongside an evaluation of alternative therapeutic strategies.

The Guard During Ischemia Against Necrosis (GUARDIAN) trial was a large-scale, phase 2/3 clinical study designed to evaluate the efficacy and safety of this compound, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), in reducing myocardial necrosis in patients at high risk for myocardial infarction (MI). While the trial ultimately failed to meet its primary endpoint in the overall patient population, subgroup analyses, particularly in patients undergoing coronary artery bypass graft (CABG) surgery, suggested a potential cardioprotective benefit. This guide provides a comprehensive analysis of the GUARDIAN trial results, compares this compound with other NHE-1 inhibitors, and details the experimental protocols of the key studies.

This compound's Mechanism of Action: Targeting Ischemia-Reperfusion Injury

During myocardial ischemia, intracellular acidosis triggers the activation of the NHE-1, leading to an influx of sodium ions in exchange for hydrogen ions. This sodium overload, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in intracellular calcium overload, a key driver of cell death and myocardial injury upon reperfusion.[1] this compound, by selectively blocking NHE-1, aims to attenuate this cascade, thereby protecting myocardial cells from ischemia-reperfusion injury.[1][2]

cluster_ischemia Myocardial Ischemia cluster_reperfusion Reperfusion cluster_intervention Therapeutic Intervention Intracellular Acidosis (↓ pH) Intracellular Acidosis (↓ pH) NHE-1 Activation NHE-1 Activation Intracellular Acidosis (↓ pH)->NHE-1 Activation Na+ Influx Na+ Influx NHE-1 Activation->Na+ Influx ↑ Intracellular Na+ ↑ Intracellular Na+ Na+ Influx->↑ Intracellular Na+ Na+/Ca2+ Exchanger (Reverse Mode) Na+/Ca2+ Exchanger (Reverse Mode) ↑ Intracellular Na+->Na+/Ca2+ Exchanger (Reverse Mode) Ca2+ Influx Ca2+ Influx Na+/Ca2+ Exchanger (Reverse Mode)->Ca2+ Influx ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Ca2+ Influx->↑ Intracellular Ca2+ Cell Death / Myocardial Injury Cell Death / Myocardial Injury ↑ Intracellular Ca2+->Cell Death / Myocardial Injury This compound This compound This compound->NHE-1 Activation Inhibits Patient Population Patient Population Randomization Randomization Patient Population->Randomization 11,590 High-Risk Patients Treatment Arms Placebo This compound 20mg This compound 80mg This compound 120mg Randomization->Treatment Arms Primary Endpoint Primary Endpoint Treatment Arms->Primary Endpoint All-cause mortality or MI at Day 36 Secondary Endpoints Secondary Endpoints Treatment Arms->Secondary Endpoints Death/MI at 10 days & 6 months LV Dysfunction Events

References

A Comparative Analysis of Cariporide and Eniporide in Cardiac Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1) has been a significant area of investigation for therapeutic strategies aimed at protecting the heart from ischemia-reperfusion injury. Among the key pharmacological agents developed to target this mechanism are Cariporide and Eniporide. Both are potent and selective inhibitors of NHE-1, a crucial membrane protein involved in the regulation of intracellular pH and sodium levels in the myocardium.[1][2] This guide provides a comprehensive, data-driven comparison of this compound and Eniporide, focusing on their performance in clinical trials, their mechanisms of action, and the experimental protocols that defined their evaluation.

Mechanism of Action: Targeting the Sodium-Hydrogen Exchanger (NHE-1)

During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to an accumulation of intracellular protons and a subsequent drop in pH (acidosis). To counteract this, the NHE-1 transporter is activated, extruding a proton in exchange for a sodium ion.[3] While this helps to restore pH, the resulting intracellular sodium overload triggers the reverse operation of the Na+/Ca2+ exchanger, leading to a massive influx of calcium upon reperfusion. This calcium overload is a critical factor in causing myocardial cell death, arrhythmias, and contractile dysfunction.[1][4]

This compound and Eniporide share a common mechanism of action by selectively inhibiting the NHE-1 isoform.[1][2] By blocking this exchanger, they prevent the initial influx of sodium during ischemia and reperfusion, thereby mitigating the subsequent calcium overload and protecting cardiac myocytes from injury.[1]

cluster_ischemia Myocardial Ischemia cluster_nhe1 NHE-1 Activation cluster_reperfusion Reperfusion Injury cluster_inhibition Pharmacological Inhibition Anaerobic Metabolism Anaerobic Metabolism Intracellular H+ Increase (Acidosis) Intracellular H+ Increase (Acidosis) Anaerobic Metabolism->Intracellular H+ Increase (Acidosis) NHE-1 NHE-1 Intracellular H+ Increase (Acidosis)->NHE-1 Intracellular Na+ Increase Intracellular Na+ Increase NHE-1->Intracellular Na+ Increase Exchanges H+ for Na+ Reverse Na+/Ca2+ Exchange Reverse Na+/Ca2+ Exchange Intracellular Na+ Increase->Reverse Na+/Ca2+ Exchange Intracellular Ca2+ Overload Intracellular Ca2+ Overload Reverse Na+/Ca2+ Exchange->Intracellular Ca2+ Overload Myocardial Injury Myocardial Injury Intracellular Ca2+ Overload->Myocardial Injury This compound / Eniporide This compound / Eniporide This compound / Eniporide->NHE-1 Inhibits

Signaling pathway of NHE-1 inhibition by this compound and Eniporide.

Comparative Efficacy and Safety: Clinical Trial Data

The clinical development of this compound and Eniporide has been marked by large-scale clinical trials that have provided valuable insights into their therapeutic potential and limitations.

This compound: The GUARDIAN and EXPEDITION Trials

This compound's efficacy was primarily evaluated in two major clinical trials: the Guard During Ischemia Against Necrosis (GUARDIAN) trial and the EXPEDITION study.[5]

The GUARDIAN trial was a large, multicenter, randomized, double-blind, placebo-controlled study that enrolled 11,590 patients.[6][7] It aimed to assess the efficacy of this compound in reducing all-cause mortality and myocardial infarction in patients with unstable angina, non-ST-segment elevation myocardial infarction (NSTEMI), or those undergoing high-risk percutaneous coronary intervention (PCI) or coronary artery bypass grafting (CABG).[6]

The EXPEDITION trial was a subsequent Phase III study that focused on high-risk CABG patients, a subgroup that showed promise in the GUARDIAN trial.[5][8]

This compound Clinical Trial Data
Trial GUARDIAN
Patient Population 11,590 patients with unstable angina, NSTEMI, or undergoing high-risk PCI or CABG[6]
Dosage Placebo, 20 mg, 80 mg, or 120 mg three times daily as 60-minute infusions[1]
Primary Endpoint All-cause mortality or myocardial infarction at day 36[6]
Key Findings - No significant overall benefit of this compound over placebo.[7]- The 120 mg dose showed a 10% relative risk reduction, which was not statistically significant.[7]- In the subgroup of patients undergoing CABG, the 120 mg dose was associated with a 25% reduction in death or MI.[7]
Adverse Events No significant increase in clinically serious adverse events compared to placebo.[7]
Trial EXPEDITION
Patient Population High-risk patients undergoing CABG
Dosage Higher dose than in GUARDIAN
Primary Endpoint Death or myocardial infarction
Key Findings - Statistically significant reduction in the primary endpoint of death or myocardial infarction from 20.3% to 16.6%.[1]- However, this was driven by a reduction in myocardial infarction (18.9% to 14.4%), while mortality increased from 1.5% to 2.2%.[1][8]
Adverse Events Increased mortality was associated with an increase in cerebrovascular events.[5][8]
Eniporide: The ESCAMI Trial

Eniporide was investigated in the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[2][5] This international, prospective, randomized, double-blind, placebo-controlled phase 2 trial enrolled patients with acute ST-elevation myocardial infarction (MI) undergoing reperfusion therapy.[9]

Eniporide Clinical Trial Data
Trial ESCAMI
Patient Population Patients with acute ST-elevation MI undergoing thrombolysis or primary angioplasty[9]
Dosage 50, 100, 150, or 200 mg as a 10-minute infusion before reperfusion therapy[9]
Primary Endpoint Infarct size measured by cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH)[9]
Key Findings - Overall, Eniporide did not significantly limit infarct size or improve clinical outcome.[2][9]- In stage 1 of the trial, the 100 mg and 150 mg doses showed a reduction in infarct size, particularly in the angioplasty group.[9]- In stage 2, there was no difference in enzymatic infarct size between the Eniporide and placebo groups.[2][9]
Adverse Events No significant adverse effects reported.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial results.

GUARDIAN Trial Protocol

The GUARDIAN trial was a four-arm study comparing three different doses of this compound with a placebo.[6] Patients were enrolled from 382 investigative sites across 23 countries.[1] The study was designed as a combined Phase II/Phase III trial to evaluate both the safety and efficacy of this compound across a broad spectrum of at-risk patients.[6]

Patient Enrollment Patient Enrollment Randomization Randomization Patient Enrollment->Randomization Placebo Placebo Randomization->Placebo This compound 20mg This compound 20mg Randomization->this compound 20mg This compound 80mg This compound 80mg Randomization->this compound 80mg This compound 120mg This compound 120mg Randomization->this compound 120mg Treatment Administration Treatment Administration Placebo->Treatment Administration This compound 20mg->Treatment Administration This compound 80mg->Treatment Administration This compound 120mg->Treatment Administration Follow-up (36 days) Follow-up (36 days) Treatment Administration->Follow-up (36 days) Primary Endpoint Assessment Primary Endpoint Assessment Follow-up (36 days)->Primary Endpoint Assessment cluster_stage1 Stage 1 cluster_stage2 Stage 2 Enrollment 1 Patient Enrollment (n=430) Randomization 1 Randomization 1 Enrollment 1->Randomization 1 Placebo 1 Placebo Randomization 1->Placebo 1 Eniporide 50mg 50mg Randomization 1->Eniporide 50mg Eniporide 100mg 100mg Randomization 1->Eniporide 100mg Eniporide 150mg 150mg Randomization 1->Eniporide 150mg Eniporide 200mg 200mg Randomization 1->Eniporide 200mg Treatment 10-min Infusion Pre-Reperfusion Randomization 1->Treatment Enrollment 2 Patient Enrollment (n=959) Randomization 2 Randomization 2 Enrollment 2->Randomization 2 Placebo 2 Placebo Randomization 2->Placebo 2 Eniporide 100mg_2 100mg Randomization 2->Eniporide 100mg_2 Eniporide 150mg_2 150mg Randomization 2->Eniporide 150mg_2 Randomization 2->Treatment Endpoint Infarct Size Assessment (α-HBDH) Treatment->Endpoint

References

A Comparative Guide to the Reproducibility of Cariporide's Cardioprotective Effects Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data on the cardioprotective effects of cariporide, a selective sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitor, across various animal models of myocardial ischemia-reperfusion (I/R) injury. While this compound demonstrated consistent and potent cardioprotection in preclinical studies, this guide aims to present the data, detail the experimental approaches, and explore the factors influencing the reproducibility of its therapeutic effects, offering insights for ongoing research in cardioprotection.

Mechanism of Action: NHE-1 Inhibition

This compound exerts its cardioprotective effects by targeting the Na+/H+ exchanger isoform 1, the predominant isoform in the myocardium.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates the NHE-1 to extrude protons in exchange for sodium ions.[2] This influx of sodium, coupled with the reduced efficiency of the ATP-dependent Na+/K+ pump, leads to an intracellular sodium overload. To counteract this, the Na+/Ca2+ exchanger operates in reverse mode, expelling sodium but importing calcium, resulting in a detrimental intracellular calcium overload.[2][3] This calcium overload is a key trigger for a cascade of events leading to cell death upon reperfusion, including mitochondrial dysfunction, hypercontracture, and the activation of proteases.[2]

By selectively inhibiting NHE-1, this compound mitigates the initial sodium influx during ischemia and reperfusion.[3] This action prevents the subsequent calcium overload, thereby protecting cardiac myocytes from necrosis and apoptosis.[3][4]

This compound Mechanism of Action cluster_ischemia Myocardial Ischemia cluster_cell Cardiomyocyte cluster_intervention Therapeutic Intervention Ischemia Ischemia Acidosis Intracellular Acidosis (H⁺ ↑) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx Na⁺ Influx ↑ NHE1->Na_Influx NCX Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX) Na_Influx->NCX Ca_Overload Intracellular Ca²⁺ Overload NCX->Ca_Overload Injury Reperfusion Injury (Cell Death, Necrosis) Ca_Overload->Injury This compound This compound This compound->NHE1 Inhibits

Caption: this compound's inhibition of NHE-1 during ischemia.

Comparative Efficacy of this compound in Animal Models

This compound has been extensively studied in various animal models of myocardial I/R injury, including rats, rabbits, and pigs. The following table summarizes the quantitative data from these studies, highlighting the consistent cardioprotective effects observed across species.

Animal ModelThis compound Dosage & AdministrationIschemia/Reperfusion ProtocolKey Cardioprotective OutcomesReference
Rat 3 ppm in diet for 1 week45 min ischemia / 180 min reperfusion- Mortality reduced from 26% to 0%- Ventricular fibrillation reduced from 42% to 0%- Ventricular tachycardia reduced from 81% to 15%- Reduced apoptosis[4]
Rat 1 mg/kg IV before ischemia30 min ischemia / 120 min reperfusion- Improved Left Ventricular Systolic Pressure (LVSP)- Decreased Left Ventricular End-Diastolic Pressure (LVEDP)- Reduced arrhythmia score- Decreased CK-MB and LDH release- Reduced apoptotic cells from 51.8 to 11.5 per 1000[5]
Rat 2.5 mg/kg orallyDoxorubicin-induced cardiotoxicity model- Alleviated cardiotoxicity by suppressing oxidative stress, inflammation, and apoptosis[6]
Rabbit 0.3 mg/kg IV 10 min before occlusion30 min ischemia / 180 min reperfusion- Infarct size reduced by 66% in normal diet rabbits- Infarct size reduced by 65% in hypercholesterolemic rabbits[7]
Rabbit Added to cardioplegic solutions (St. Thomas & HTK)120 min ischemia / 30 min reperfusion (Langendorff)- Enhanced recovery of LV function (+dp/dtmax, -dp/dtmax)- Increased ATP levels- Reduced CK-MB, water content, and intracellular Ca2+[8]
Rabbit Pretreatment before ischemiaIschemia-reperfusion lung injury model- Increased oxygenation index- Decreased inflammatory cytokines and NHE-1 expression[9]
Pig 0.22 mg/kg intracoronary during ischemia45 min ischemia / 24 hr reperfusion- Infarct size reduced from ~74% to ~38% of area at risk- Improved functional recovery[10]
Pig 2.5 mg/kg IV before ischemia60 min ischemia / 48 hr reperfusion- Infarct size reduced by 66%- Significantly reduced plasma myoglobin and troponin I levels[11]

Standardized Experimental Protocol: Myocardial Ischemia-Reperfusion

The evaluation of cardioprotective agents like this compound typically follows a standardized surgical procedure to induce myocardial infarction in animal models. The workflow ensures that the injury is consistent and the effects of the therapeutic intervention can be accurately measured.

Key Methodologies
  • Animal Preparation: Animals (e.g., Sprague-Dawley rats, New Zealand White rabbits, or domestic pigs) are anesthetized, intubated, and mechanically ventilated. Core body temperature and ECG are continuously monitored.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. A ligature, typically a silk suture, is passed around a major coronary artery (commonly the left anterior descending or left circumflex artery).

  • Induction of Ischemia: The coronary artery is occluded by tightening the ligature. Successful occlusion is confirmed by changes in the ECG (e.g., ST-segment elevation) and visible discoloration of the myocardial tissue.

  • Drug Administration: this compound or a placebo is administered at a predetermined time point. This can be before ischemia (pretreatment), during ischemia, or at the onset of reperfusion. Administration routes vary and include intravenous, intracoronary, or dietary supplementation.[4][7][10][11]

  • Reperfusion: After the ischemic period, the ligature is released to allow blood flow to return to the myocardium.

  • Assessment of Cardioprotection:

    • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk is delineated (e.g., with Evans blue dye), and the infarcted tissue is identified using a stain like triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.[7][11]

    • Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure, end-diastolic pressure, and the maximum rates of pressure rise and fall (+/- dP/dt) are measured to assess myocardial contractility and relaxation.[5][8]

    • Biomarkers: Blood samples are collected to measure the levels of cardiac enzymes and proteins like creatine kinase-MB (CK-MB) and troponin I, which are indicative of myocardial damage.[5][11]

    • Arrhythmia Analysis: The incidence and duration of arrhythmias, such as ventricular tachycardia and fibrillation, are monitored via ECG during the I/R period.[4]

Experimental Workflow cluster_prep Preparation cluster_procedure Ischemia-Reperfusion Procedure cluster_analysis Analysis & Endpoints A1 Anesthesia & Ventilation A2 Thoracotomy & Heart Exposure A1->A2 A3 Coronary Artery Ligation A2->A3 B1 Baseline Measurements A3->B1 B2 Drug Administration (this compound/Placebo) B1->B2 B3 Induce Ischemia (Occlude Artery) B2->B3 B4 Induce Reperfusion (Release Ligature) B3->B4 C1 Hemodynamic Monitoring B4->C1 C2 Infarct Size Quantification B4->C2 C3 Biomarker Analysis B4->C3 C4 Arrhythmia Assessment B4->C4

Caption: A typical workflow for I/R injury experiments.

Discussion on Reproducibility and Clinical Translation

The preclinical data overwhelmingly support the cardioprotective efficacy of this compound. Across different species—rats, rabbits, and pigs—and using various experimental setups, this compound consistently demonstrated a significant reduction in infarct size, improved cardiac function, and a lower incidence of life-threatening arrhythmias.[4][5][7][11] The effect appears robust, with infarct size reductions frequently reported in the range of 50-70%.[7][11] This strong preclinical evidence is rooted in the drug's well-defined mechanism of action, which targets a fundamental process in I/R injury.[12]

Despite this remarkable consistency in animal models, this compound's journey through clinical trials yielded more complex results. The large-scale GUARDIAN trial failed to show a significant overall benefit in reducing death or myocardial infarction across a broad population of patients at risk.[1][2] However, a subgroup analysis suggested potential benefits for high-risk patients, such as those undergoing coronary artery bypass grafting (CABG).[3] The subsequent EXPEDITION trial, which focused on high-risk CABG patients, did show a reduction in myocardial infarction but was halted due to an increase in mortality, potentially linked to cerebrovascular events at higher doses.[3][13]

The discrepancy between the highly reproducible preclinical success and the challenges in clinical trials highlights several critical factors for drug development professionals:

  • Dose and Therapeutic Window: The optimal therapeutic dose in humans that balances efficacy with safety proved difficult to establish.[1]

  • Timing of Administration: In most animal studies, this compound was given before or immediately at the onset of ischemia, which represents an ideal but often clinically unrealistic scenario.[5][10]

  • Comorbidities: Clinical trial populations present with a wide range of comorbidities (e.g., diabetes, hyperlipidemia) that are often not fully replicated in otherwise healthy animal models and can alter cardioprotective signaling.[14]

  • Complexity of Human Pathology: The pathophysiology of acute coronary syndromes in humans is more complex than the controlled, single-vessel occlusion models used in preclinical research.

Conclusion

The cardioprotective effects of this compound are highly reproducible across standard preclinical animal models of myocardial ischemia-reperfusion injury, including rats, rabbits, and pigs. The consistent and significant reduction in myocardial damage observed in these studies validates the therapeutic potential of NHE-1 inhibition as a powerful cardioprotective strategy. However, the translation of these findings to successful clinical outcomes has been challenging, underscoring the complexities of human disease, the importance of defining the correct patient population, and the critical need to establish a safe and effective therapeutic window. The story of this compound serves as a crucial case study for researchers, emphasizing that while robust and reproducible preclinical data are an essential foundation, they are the first of many steps in the arduous path of drug development.

References

A Comparative Analysis of Cariporide, Nicorandil, and Propranolol on Myocardial Infarct Size

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of three cardioprotective agents—Cariporide, Nicorandil, and Propranolol—on the reduction of myocardial infarct size. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound, Nicorandil, and Propranolol on myocardial infarct size from various experimental studies.

DrugSpeciesModelDosageInfarct Size Reduction vs. ControlReference
This compound RatIschemia/Reperfusion0.1, 0.3, and 1 mg/kgReduced from 28% to 9%, 9%, and 5% respectively[1]
RabbitIschemia/Reperfusion0.3 mg/kg (acute)Reduced from 41% to 14% (normal diet); from 63% to 22% (atherogenic diet)[2]
RabbitIschemia/Reperfusion0.1% in chow (chronic)Reduced from 41% to 19% (normal diet); from 63% to 32% (atherogenic diet)[2]
HumanAcute Anterior MI (PTCA)40 mg IV bolusSignificant reduction in CK, CK-MB, and LDH release[3]
Nicorandil RatIschemia/Reperfusion0.1 mg/kgNo significant reduction[1]
DogCoronary Artery Occlusion100 µg/kg then 30 µg/kg/minReduced by 31%[4]
HumanSTEMI (pPCI)5 mg, three times daily (sustained)13% vs 16% in control[5]
HumanSTEMI (pPCI)Intravenous before PCI26.5 g vs 32.4 g in placebo (at 5-7 days); 19.5 g vs 25.7 g (at 6 months)[6][7]
Propranolol RatIschemia/Reperfusion2.5 mg/kgReduced from 28% to 11%[1]
DogCoronary Artery Occlusion with Reperfusion1.0 mg/kgReduced from 22.6% to 4.6% (before occlusion) or 9.5% (after reperfusion)[8]
DogCoronary Artery Occlusion without Reperfusion1.0 mg/kgNo significant reduction[8]
HumanEvolving MI0.1 mg/kg IV then orallyNo significant difference in infarct size[9]

Experimental Protocols

Animal Studies

A prevalent experimental model involves the ligation of a major coronary artery, such as the left anterior descending (LAD) or left circumflex (LCX) artery, to induce myocardial ischemia, followed by a period of reperfusion.

  • Animal Models: Commonly used species include rats (Sprague-Dawley), rabbits (New Zealand White), and dogs (beagle or mongrel).

  • Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart. A ligature is placed around a coronary artery for a specified duration (e.g., 30-60 minutes) to induce ischemia. The ligature is then released to allow for reperfusion (e.g., 2-24 hours).

  • Drug Administration: The investigational drugs are administered intravenously, orally, or as part of the diet. The timing of administration varies, with some protocols delivering the drug before ischemia, during ischemia, or at the onset of reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, the hearts are excised. The area at risk (the portion of the ventricle supplied by the occluded artery) and the infarcted area are delineated. A common method is the use of triphenyltetrazolium chloride (TTC) staining, where viable myocardium stains red and the infarcted tissue remains pale. The infarct size is typically expressed as a percentage of the area at risk or the total left ventricular mass.

Clinical Studies

In human trials, patients presenting with acute myocardial infarction (AMI), often characterized by ST-segment elevation (STEMI), are enrolled.

  • Patient Population: Patients undergoing primary percutaneous coronary intervention (pPCI) are a common study group.

  • Drug Administration: The study drug or a placebo is administered, often intravenously, prior to the revascularization procedure.

  • Infarct Size Measurement: Cardiac magnetic resonance (CMR) imaging is a standard method for assessing myocardial infarct size in clinical trials.[6][7] Other markers include the measurement of cardiac enzymes like creatine kinase (CK) and its MB isoenzyme (CK-MB).[3]

Signaling Pathways and Mechanisms of Action

This compound: Na+/H+ Exchanger Inhibition

This compound is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and subsequent Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger. This Ca2+ overload contributes to cell death and infarct development. By blocking NHE-1, this compound mitigates this ionic imbalance, thereby protecting the myocardium.

Cariporide_Pathway Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Injury Myocardial Injury & Infarction Ca_Overload->Injury This compound This compound This compound->NHE1 Inhibits

This compound's mechanism via NHE-1 inhibition.
Nicorandil: Dual Mechanism of Action

Nicorandil exhibits a dual mechanism of action. It acts as a potassium channel opener, specifically for ATP-sensitive potassium (KATP) channels, and also as a nitric oxide (NO) donor. The opening of mitochondrial KATP channels is believed to mimic ischemic preconditioning, a state where brief periods of ischemia protect the heart from a subsequent prolonged ischemic insult. The NO donor property leads to vasodilation, improving coronary blood flow.

Nicorandil_Pathway Nicorandil Nicorandil KATP Mitochondrial KATP Channel Opening Nicorandil->KATP NO_Donor Nitric Oxide (NO) Donation Nicorandil->NO_Donor Preconditioning Ischemic Preconditioning-like Effect KATP->Preconditioning Protection Myocardial Protection Preconditioning->Protection Vasodilation Coronary Vasodilation NO_Donor->Vasodilation Vasodilation->Protection

Nicorandil's dual mechanism of action.
Propranolol: β-Adrenergic Receptor Blockade

Propranolol is a non-selective β-adrenergic receptor antagonist. During myocardial ischemia, there is an increase in sympathetic tone, leading to elevated levels of catecholamines. These catecholamines bind to β-adrenergic receptors, increasing heart rate, myocardial contractility, and consequently, myocardial oxygen demand. By blocking these receptors, propranolol reduces the workload of the heart, thereby limiting the extent of ischemic injury.

Propranolol_Pathway Sympathetic ↑ Sympathetic Tone (Ischemia) Catecholamines ↑ Catecholamines Sympathetic->Catecholamines Beta_Receptor β-Adrenergic Receptor Activation Catecholamines->Beta_Receptor HR_Contractility ↑ Heart Rate & Myocardial Contractility Beta_Receptor->HR_Contractility O2_Demand ↑ Myocardial O2 Demand HR_Contractility->O2_Demand Ischemic_Injury Exacerbated Ischemic Injury O2_Demand->Ischemic_Injury Propranolol Propranolol Propranolol->Beta_Receptor Blocks

Propranolol's mechanism via β-adrenergic blockade.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for preclinical studies comparing the effects of these cardioprotective agents on infarct size.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Rabbit, Dog) Randomization Randomization to Treatment Groups Animal_Model->Randomization Control Control (Vehicle) Randomization->Control Cariporide_Group This compound Randomization->Cariporide_Group Nicorandil_Group Nicorandil Randomization->Nicorandil_Group Propranolol_Group Propranolol Randomization->Propranolol_Group Surgery Surgical Procedure: Coronary Artery Ligation (Ischemia) Control->Surgery Cariporide_Group->Surgery Nicorandil_Group->Surgery Propranolol_Group->Surgery Reperfusion Reperfusion Surgery->Reperfusion Measurement Infarct Size Measurement (e.g., TTC Staining) Reperfusion->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Generalized preclinical experimental workflow.

References

Evaluating the Therapeutic Window of Cariporide for Myocardial Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cariporide's performance in myocardial protection against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic window of this Na+/H+ exchange (NHE-1) inhibitor.

Introduction to this compound and Myocardial Protection

Myocardial ischemia and reperfusion injury are critical concerns in cardiovascular medicine, contributing significantly to the morbidity and mortality associated with acute myocardial infarction (MI) and cardiac surgery. One of the key pathological mechanisms involved is the intracellular accumulation of sodium (Na+) and calcium (Ca2+), which is partly mediated by the Na+/H+ exchanger isoform 1 (NHE-1).[1] this compound is a potent and selective inhibitor of NHE-1 that has been investigated for its potential to protect the myocardium from ischemia-reperfusion injury.[1] By blocking NHE-1, this compound aims to attenuate the detrimental ionic imbalances that lead to cell death and cardiac dysfunction.

Mechanism of Action: The NHE-1 Signaling Pathway

This compound exerts its cardioprotective effects by inhibiting the NHE-1 protein, a crucial regulator of intracellular pH and sodium levels in cardiomyocytes. During ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ in exchange for protons. This rise in intracellular Na+ reverses the action of the Na+/Ca2+ exchanger (NCX), causing an influx of Ca2+ and subsequent calcium overload. This overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death. This compound's inhibition of NHE-1 helps to prevent this toxic cascade.

NHE1_Pathway cluster_ischemia Myocardial Ischemia cluster_nhe1 NHE-1 Activity cluster_ncx Na+/Ca2+ Exchanger cluster_injury Cellular Injury Intracellular Acidosis (↓pH) Intracellular Acidosis (↓pH) NHE-1 Activation NHE-1 Activation Intracellular Acidosis (↓pH)->NHE-1 Activation ↑ Intracellular Na+ ↑ Intracellular Na+ NHE-1 Activation->↑ Intracellular Na+ This compound This compound This compound->NHE-1 Activation Inhibits Reverse Mode NCX Reverse Mode NCX ↑ Intracellular Na+->Reverse Mode NCX ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Reverse Mode NCX->↑ Intracellular Ca2+ Mitochondrial Dysfunction Mitochondrial Dysfunction ↑ Intracellular Ca2+->Mitochondrial Dysfunction Protease Activation Protease Activation ↑ Intracellular Ca2+->Protease Activation Cell Death (Necrosis/Apoptosis) Cell Death (Necrosis/Apoptosis) Mitochondrial Dysfunction->Cell Death (Necrosis/Apoptosis) Protease Activation->Cell Death (Necrosis/Apoptosis)

This compound's mechanism of action via NHE-1 inhibition.

Comparative Efficacy of this compound

The therapeutic efficacy of this compound has been evaluated in numerous preclinical and clinical studies. Its performance is best understood by comparing it with a placebo and other cardioprotective agents.

This compound vs. Placebo

Clinical trials have provided key insights into the efficacy and safety of this compound at various doses. The GUARDIAN and EXPEDITION trials are the most prominent examples.

Table 1: Efficacy of this compound in Clinical Trials (vs. Placebo)

Trial (Patient Population)This compound DosePrimary EndpointEfficacy OutcomeCitation(s)
GUARDIAN (Unstable Angina/NSTEMI, PCI, CABG)20 mg, 80 mg, 120 mg (IV, tid)Death or MI at 36 daysNo significant overall benefit. In the CABG subgroup, 120 mg reduced the risk of death or MI by 25%.[1][2][3][4]
EXPEDITION (High-risk CABG)180 mg loading dose, then 40 mg/hr for 24h, then 20 mg/hr for 24h (IV)Death or MI at 5 daysReduced from 20.3% (placebo) to 16.6% (this compound).[4][5]
This compound vs. Other Cardioprotective Agents

Direct comparative studies of this compound against other classes of cardioprotective agents are limited. However, some experimental data provide a basis for comparison.

Table 2: Experimental Comparison of this compound with Other Cardioprotective Agents

Comparison AgentAnimal ModelKey FindingsCitation(s)
Metoprolol (Beta-blocker) Isolated Rat HeartThe combination of this compound and metoprolol additively limited infarct size significantly compared to control or this compound alone.[2]
Verapamil (Calcium Channel Blocker) RabbitVerapamil reduced infarct size and the incidence of ischemia- and reperfusion-induced arrhythmias. (No direct comparison with this compound)[6][7]
Diltiazem (Calcium Channel Blocker) DogDiltiazem provided better myocardial protection than potassium cardioplegia, especially with impaired coronary flow. (No direct comparison with this compound)[1]

Safety and Therapeutic Window

The therapeutic window of this compound is a critical consideration. While showing promise in specific contexts, safety concerns have been raised, particularly at higher doses.

Table 3: Safety Profile of this compound in Clinical Trials

TrialThis compound DoseKey Adverse EventsCitation(s)
GUARDIAN 20 mg, 80 mg, 120 mgNo significant increase in clinically serious adverse events.[2][3]
EXPEDITION High dose regimenIncreased mortality (2.2% vs. 1.5% in placebo) associated with an increase in cerebrovascular events.[4][5]

The EXPEDITION trial highlighted a narrow therapeutic window for high-dose this compound, where the benefits in reducing myocardial infarction were offset by an increased risk of stroke.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to evaluate this compound's effects.

Animal Model of Myocardial Ischemia-Reperfusion (Rabbit)

Rabbit_MI_Model Anesthesia & Ventilation Anesthesia & Ventilation Thoracotomy Thoracotomy Anesthesia & Ventilation->Thoracotomy Ligation of Coronary Artery Ligation of Coronary Artery Thoracotomy->Ligation of Coronary Artery Ischemia Period Ischemia Period Ligation of Coronary Artery->Ischemia Period Reperfusion Reperfusion Ischemia Period->Reperfusion Euthanasia & Heart Excision Euthanasia & Heart Excision Reperfusion->Euthanasia & Heart Excision Infarct Size Measurement Infarct Size Measurement Euthanasia & Heart Excision->Infarct Size Measurement This compound/Vehicle Administration This compound/Vehicle Administration This compound/Vehicle Administration->Ligation of Coronary Artery Pre-ischemia

Workflow for a rabbit model of myocardial ischemia-reperfusion.

Protocol:

  • Anesthesia and Ventilation: Anesthetize New Zealand White rabbits and initiate mechanical ventilation.

  • Surgical Preparation: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Place a suture around a major branch of the left coronary artery.

  • Drug Administration: Administer this compound or vehicle intravenously prior to ischemia.

  • Ischemia: Induce regional ischemia by tightening the suture for a defined period (e.g., 30-60 minutes).

  • Reperfusion: Release the suture to allow for reperfusion (e.g., 2-4 hours).

  • Infarct Size Measurement: At the end of reperfusion, excise the heart for infarct size analysis using TTC staining.

Infarct Size Measurement (TTC Staining)

Protocol:

  • Heart Slicing: Freeze the excised heart and cut it into uniform transverse slices (e.g., 2-3 mm thick).

  • Incubation: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4) at 37°C for 15-20 minutes.

  • Fixation: Fix the stained slices in 10% formalin to enhance the contrast between stained (viable, red) and unstained (infarcted, pale) tissue.

  • Imaging and Analysis: Photograph the slices and use planimetry software (e.g., ImageJ) to quantify the area of infarction relative to the total area at risk.

Cardiac Function Assessment (Echocardiography in Mice)

Protocol:

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform.

  • Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer to acquire M-mode and B-mode images in parasternal long-axis and short-axis views.

  • Measurements:

    • M-mode: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate ejection fraction (EF) and fractional shortening (FS).

    • B-mode: Trace the endocardial border to determine left ventricular volumes and ejection fraction.

  • Data Analysis: Analyze the acquired images using specialized software to quantify cardiac function parameters.

Western Blot Analysis of NHE-1 Signaling

Western_Blot_Workflow Protein Extraction Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (e.g., anti-phospho-NHE1) Primary Antibody Incubation (e.g., anti-phospho-NHE1) Blocking->Primary Antibody Incubation (e.g., anti-phospho-NHE1) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (e.g., anti-phospho-NHE1)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

General workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Lyse myocardial tissue samples in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NHE-1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Logical Relationships in Therapeutic Window Evaluation

The evaluation of this compound's therapeutic window involves a logical progression from establishing its mechanism of action to defining its clinical utility and limitations.

Therapeutic_Window_Logic cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_outcome Therapeutic Window Definition Mechanism of Action Mechanism of Action Efficacy in Animal Models Efficacy in Animal Models Mechanism of Action->Efficacy in Animal Models Dose-ranging Studies Dose-ranging Studies Efficacy in Animal Models->Dose-ranging Studies Safety/Toxicity Studies Safety/Toxicity Studies Dose-ranging Studies->Safety/Toxicity Studies Phase I Trials (Safety & PK) Phase I Trials (Safety & PK) Safety/Toxicity Studies->Phase I Trials (Safety & PK) Phase II/III Trials (Efficacy & Safety) Phase II/III Trials (Efficacy & Safety) Phase I Trials (Safety & PK)->Phase II/III Trials (Efficacy & Safety) Subgroup Analyses Subgroup Analyses Phase II/III Trials (Efficacy & Safety)->Subgroup Analyses Identification of Optimal Dose & Population Identification of Optimal Dose & Population Subgroup Analyses->Identification of Optimal Dose & Population Benefit-Risk Assessment Benefit-Risk Assessment Identification of Optimal Dose & Population->Benefit-Risk Assessment Therapeutic Indication Therapeutic Indication Benefit-Risk Assessment->Therapeutic Indication Contraindications Contraindications Benefit-Risk Assessment->Contraindications

Logical flow for evaluating the therapeutic window.

Conclusion

This compound has demonstrated a clear mechanism of action in myocardial protection through the inhibition of the NHE-1 pathway. Preclinical studies consistently showed its efficacy in reducing infarct size and improving cardiac function. However, large-scale clinical trials have yielded mixed results. While a high dose of this compound showed a significant reduction in the composite endpoint of death or myocardial infarction in high-risk patients undergoing coronary artery bypass graft surgery, this was accompanied by an increased risk of stroke, indicating a narrow therapeutic window.[4][5] Further research may be warranted to explore lower-dose regimens, combination therapies, or its use in more specific, well-defined patient populations to harness its cardioprotective potential while minimizing adverse effects. This guide provides a framework for researchers to understand the current evidence and to design future studies aimed at optimizing the therapeutic application of this compound and other NHE-1 inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cariporide
Reactant of Route 2
Reactant of Route 2
Cariporide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.